Rilpivirine Hydrochloride
Description
Rilpivirine (brand names: Edurant and Edurant PED) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for use with other HIV medicines for the treatment of HIV in adults and children 2 years of age and older who weigh at least 31 lb (14 kg) who have never taken HIV medicines before and who meet certain requirements, as determined by a health care provider.
Rilpivirine (brand name: Edurant) is also FDA-approved for use with oral cabotegravir (brand name: Vocabria) for the short-term treatment of HIV in adults and children 12 years of age and older who weigh at least 77 lb (35 kg) and who meet certain requirements, as determined by a health care provider.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2011 and is indicated for hiv-1 infection and hiv infection.
See also: Rilpivirine (has active moiety); Dolutegravir sodium; this compound (component of) ... View More ...
Structure
2D Structure
Properties
IUPAC Name |
4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6.ClH/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;/h3-9,11-13H,1-2H3,(H2,25,26,27,28);1H/b4-3+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVVGZKAVZUACK-BJILWQEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220320 | |
| Record name | Rilpivirine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700361-47-3 | |
| Record name | Rilpivirine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700361-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rilpivirine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0700361473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rilpivirine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[4-({4-[(E)-2-CYANOETHENYL]-2,6-DIMETHYLPHENYL}AMINO)PYRIMIDIN-2-YL]AMINO}BENZONITRILE HYDROCHLORIDE (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RILPIVIRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/212WAX8KDD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Advent of Second-Generation NNRTIs: A Deep Dive into the Discovery and Synthesis of Rilpivirine
A Technical Guide for Drug Development Professionals
The landscape of antiretroviral therapy has been significantly shaped by the evolution of non-nucleoside reverse transcriptase inhibitors (NNRTIs). While first-generation agents like nevirapine and efavirenz were pivotal, their utility was often curtailed by a low genetic barrier to resistance. This necessitated the development of second-generation NNRTIs, such as rilpivirine, designed to maintain efficacy against common resistance mutations. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of these advanced therapeutic agents, with a specific focus on the diarylpyrimidine (DAPY) derivative, rilpivirine.
Discovery of Second-Generation NNRTIs: Overcoming Resistance
The primary driver for the development of second-generation NNRTIs was the rapid emergence of viral resistance to first-generation drugs. Single point mutations in the HIV-1 reverse transcriptase (RT) enzyme, such as K103N and Y181C, could confer high-level resistance, rendering initial therapies ineffective.[1][2] Researchers sought compounds with greater structural flexibility, allowing them to adapt and maintain binding affinity within a mutated NNRTI binding pocket.
This led to the discovery of the diarylpyrimidine (DAPY) class of compounds, which includes etravirine and rilpivirine.[2] Unlike their rigid predecessors, DAPY derivatives can adopt a "butterfly-like" conformation, enabling them to reposition and establish different interactions within the allosteric binding site.[3] Rilpivirine (TMC278) was identified through further optimization of this DAPY scaffold, demonstrating potent activity against both wild-type HIV-1 and a broad spectrum of resistant strains.[1][4] Its development marked a significant step forward, offering a higher genetic barrier to resistance, as multiple mutations are often required to compromise its efficacy significantly.[5]
Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
NNRTIs function as non-competitive inhibitors of the HIV-1 RT enzyme. They bind to a hydrophobic, allosteric pocket located approximately 10 Å away from the polymerase active site.[6] This binding induces a conformational change in the enzyme, altering the position of key residues within the catalytic site and restricting the flexibility of the "thumb" and "finger" subdomains. This ultimately blocks the process of reverse transcription, where viral RNA is converted into DNA, thereby halting viral replication.[7]
Synthesis of Rilpivirine: A Technical Overview
The synthesis of rilpivirine is a multi-step process involving the preparation of two key intermediates, followed by their condensation.[3][8] Optimized and scalable synthetic routes have been developed to improve yield and reduce reaction times, including microwave-assisted methods.[8]
Generalized Synthetic Workflow
The overall process can be visualized as a convergent synthesis, where two main fragments are prepared separately and then combined in the final step to form the target molecule.
Experimental Protocols
-
Heck Reaction: 4-Bromo-2,6-dimethylaniline (10 g, 50 mmol), acrylamide (3.7 g, 50 mmol), sodium acetate (6.15 g, 75 mmol), palladium acetate (3.4 g, 15 mmol), and tris(2-methylphenyl)phosphine (4.6 g, 15 mmol) are combined in a round-bottom flask. N,N-dimethylacetamide is added under a nitrogen atmosphere. The mixture is heated to 130°C for 24 hours. After cooling, the mixture is filtered over celite and the solvent is evaporated. The residue is recrystallized from ethyl acetate and petroleum ether to yield (E)-3-(4-amino-3,5-dimethylphenyl)acrylamide.
-
Dehydration: The acrylamide intermediate (4.8 g) is added to phosphorus oxychloride (10 mL) at 0°C. The mixture is then refluxed at 40°C for 8 hours. The reaction mixture is slowly poured into an ice-water mixture, stirred for 1 hour, and filtered to obtain crude (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile.
-
Salt Formation: The crude acrylonitrile is dissolved in anhydrous ethanol. An ethanolic hydrochloric acid solution is added, and the mixture is stirred for 30 minutes. The resulting precipitate is filtered to give (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (Intermediate 2) with a yield of approximately 95%.
-
Fusion Reaction: 2-methylthio-4-pyrimidinone (10 g, 70 mmol) and p-aminobenzonitrile (9.14 g, 77 mmol) are combined and stirred under an inert atmosphere at 160°C for 2 hours, followed by an increase in temperature to 180°C for 4 hours. After cooling, N,N-dimethylformamide is added. The mixture is filtered and washed to yield 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile.
-
Chlorination: The hydroxy-pyrimidine intermediate (10.3 g) is dissolved in phosphorus oxychloride (20 mL) at 0°C and then refluxed for 1 hour. After cooling, the mixture is poured into crushed ice. The pH is adjusted to 7-8 with potassium carbonate. The precipitate is filtered, washed with acetonitrile, and dried to obtain 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (Intermediate 3) with a yield of approximately 89%.
-
Condensation: Intermediate 2 and Intermediate 3 are combined in acetonitrile. The reaction can be performed under reflux for an extended period (e.g., 69 hours, ~69% yield) or using microwave irradiation (140°C, 90 minutes, ~71% yield) for a more efficient process. After the reaction is complete, the mixture is cooled, and the product, rilpivirine, precipitates and is collected by filtration.
Quantitative Efficacy and Pharmacokinetics
The efficacy of second-generation NNRTIs is quantified by their inhibitory concentration (IC50) or effective concentration (EC50) against wild-type and mutant HIV-1 strains. Rilpivirine demonstrates subnanomolar potency against wild-type HIV-1 and retains significant activity against common NNRTI-resistant mutants.[1]
Table 1: Comparative Antiviral Activity (EC50/IC50 in nM) of Second-Generation NNRTIs
| HIV-1 Strain | Rilpivirine (RPV) | Etravirine (ETR) | Doravirine (DOR) |
| Wild-Type | 0.24 - 0.73[1][3] | ~2.7[1] | ~12 |
| K103N | < 2[3] | 5 - 10 fold resistance | No change |
| Y181C | < 2[3] | ~3 fold resistance | No change |
| L100I | < 2[3] | 5 - 10 fold resistance | No change |
| E138K | ~2 fold resistance | ~2 fold resistance | No change |
| K103N + Y181C | < 2[3] | - | ~4.9 fold change |
| Y188L | < 2[3] | Minimally reduced | >50 fold resistance[8] |
Note: Values are compiled from multiple sources and represent approximate potencies. "Fold change" or "fold resistance" indicates the factor by which the EC50/IC50 increases compared to wild-type.
Table 2: Key Pharmacokinetic Parameters of Oral Second-Generation NNRTIs
| Parameter | Rilpivirine (25 mg) | Etravirine (200 mg) | Doravirine (100 mg) |
| Tmax (hours) | ~4-5 | ~4 | ~1-4 |
| Plasma Half-life (hours) | ~45-50 | ~41 | ~15 |
| Protein Binding | >99% | >99% | ~76% |
| Primary Metabolism | CYP3A4 | CYP3A4, CYP2C9, CYP2C19 | CYP3A4 |
| Food Effect | Must be taken with a meal (exposure reduced ~40-50% when fasted) | Must be taken with a meal (exposure reduced ~50% when fasted) | Can be taken with or without food |
Drug Discovery and Development Workflow
The path from initial concept to an approved drug like rilpivirine is a complex, multi-stage process. It involves high-throughput screening, lead optimization through medicinal chemistry, and extensive preclinical and clinical testing.
Conclusion
The development of second-generation NNRTIs, exemplified by rilpivirine, represents a triumph of rational drug design aimed at overcoming the challenge of antiviral resistance. Through structural innovation, these agents exhibit a higher genetic barrier to resistance and maintain potency against viral strains that are resistant to older drugs. The synthetic pathways have been optimized for efficiency and scalability, enabling their widespread clinical use. For researchers and drug development professionals, the story of rilpivirine serves as a compelling case study in medicinal chemistry, demonstrating how a deep understanding of virology, enzyme structure, and synthetic organic chemistry can lead to the creation of life-saving medicines.
References
- 1. natap.org [natap.org]
- 2. researchgate.net [researchgate.net]
- 3. Rilpivirine and Doravirine have complementary efficacies against NNRTI-Resistant HIV-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etravirine and Rilpivirine Drug Resistance Among HIV-1 Subtype C Infected Children Failing Non-Nucleoside Reverse Transcriptase Inhibitor-Based Regimens in South India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of Doravirine Resistance Patterns Identified in Participants During Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. HIV Drug Resistance Database [hivdb.stanford.edu]
- 8. In vitro cross-resistance to doravirine in a panel of HIV-1 clones harbouring multiple NNRTI resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Preclinical In Vitro and In Vivo Evaluation of Rilpivirine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rilpivirine (RPV), a diarylpyrimidine derivative, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[1][2] Its development was driven by the need for agents with improved potency, a higher genetic barrier to resistance, and a better safety profile compared to first-generation NNRTIs. This technical guide provides an in-depth overview of the essential preclinical in vitro and in vivo studies that have characterized the pharmacology, efficacy, and safety of rilpivirine hydrochloride. The document details experimental methodologies, summarizes critical quantitative data in tabular form, and visualizes key processes and pathways to offer a comprehensive resource for researchers in the field.
Mechanism of Action
Rilpivirine inhibits HIV-1 replication through the non-competitive inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for transcribing viral RNA into DNA.[3][4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators, rilpivirine binds to an allosteric, non-substrate-binding site on the enzyme, often referred to as the NNRTI binding pocket.[4] This binding event induces a conformational change in the enzyme, which distorts the active site and blocks the DNA polymerase activity, thereby halting the viral replication process.[4] The flexible structure of rilpivirine allows it to adapt to changes within this binding pocket, contributing to its activity against some NNRTI-resistant viral strains.[5]
In Vitro Studies
A comprehensive suite of in vitro assays was fundamental in characterizing the preclinical profile of rilpivirine.
Antiviral Activity
Rilpivirine demonstrates potent antiviral activity against a broad range of HIV-1 subtypes and strains, including those resistant to first-generation NNRTIs.[3]
Table 1: In Vitro Antiviral Activity of Rilpivirine
| HIV-1 Strain/Isolate | Cell Line/System | EC50 (nM) | Reference |
| Wild-Type HIV-1 (Group M Subtypes A-H) | Primary Isolates | 0.07 - 1.01 | [3] |
| Wild-Type HIV | Various | 0.4 - 0.73 | [6][7] |
| K103N Mutant | Various | <1 | [3] |
| L100I Mutant | Various | <1 | [3] |
| Y181C Mutant | Various | 0.1 - 2.0 | [6] |
Experimental Protocol: HIV-1 Antiviral Activity Assay (Cell-Based)
-
Cell Culture: Human T-cell lines (e.g., MT-2) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: this compound is dissolved in DMSO to create a high-concentration stock solution, which is then serially diluted to achieve the desired final concentrations for the assay.
-
Infection: Cells are seeded in 96-well plates and treated with the serially diluted rilpivirine. Subsequently, a standardized amount of HIV-1 virus stock is added to the wells. Control wells include cells with virus but no drug (positive control) and cells with neither virus nor drug (negative control).
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period of 4-7 days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured. Common methods include:
-
p24 Antigen ELISA: Supernatants are collected, and the concentration of the HIV-1 p24 capsid protein is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Reverse Transcriptase (RT) Activity Assay: Supernatants are assayed for RT activity, which correlates with the amount of virus present.[8][9]
-
Cell Viability/Cytopathic Effect (CPE) Assay: A reagent like MTT or MTS is added to measure cell viability. In this format, viral replication leads to cell death, so a reduction in CPE indicates antiviral activity.
-
-
Data Analysis: The results are used to calculate the 50% effective concentration (EC50), which is the drug concentration required to inhibit viral replication by 50%.
Cytotoxicity Assays
Assessing the toxicity of rilpivirine against host cells is crucial to determine its therapeutic index.
Table 2: In Vitro Cytotoxicity of Rilpivirine
| Cell Line | Assay Type | CC50 (µM) | Reference |
| Human MT-2 cells | MTT Assay | 8 | [6] |
| BxPC-3 (Pancreatic Cancer) | Apoptosis Assay | 24.4 | [2] |
| BxPC-3 (Pancreatic Cancer) | Colony-Forming Assay | 16.2 | [2] |
| Panc-1 (Pancreatic Cancer) | Not specified | 294 | [2] |
| Monocyte-Derived Macrophages (MDM) | MTT Assay | >200 | [10] |
| CD4+ T cells | MTT Assay | >200 | [10] |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: The selected cell line (e.g., MT-2, HepG2) is seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Rilpivirine is serially diluted and added to the wells. Control wells receive only the vehicle (e.g., DMSO) at the highest concentration used.
-
Incubation: The plate is incubated for a specified period (e.g., 48-72 hours) at 37°C and 5% CO2.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: After a further incubation period (2-4 hours), the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The absorbance values are used to calculate the 50% cytotoxic concentration (CC50), the drug concentration that reduces cell viability by 50% compared to the untreated control.
In Vitro Resistance Profile
In vitro passage experiments, where HIV-1 is cultured in the presence of escalating concentrations of rilpivirine, are used to select for resistance-associated mutations (RAMs). These studies have identified several key mutations that reduce susceptibility to the drug.
Table 3: Key Rilpivirine Resistance-Associated Mutations Identified In Vitro
| Position | Amino Acid Substitution |
| 101 | K101E, K101P |
| 106 | V106A |
| 138 | E138K, E138A, E138G, E138Q, E138R |
| 179 | V179L |
| 181 | Y181C, Y181I, Y181V |
| 188 | Y188L |
| 221 | H221Y |
| 227 | F227C |
| 230 | M230I, M230L |
Drug Transporter and Metabolism Studies
In vitro systems using liver microsomes and recombinant enzymes are used to investigate metabolic pathways, while cell lines overexpressing specific transporters are used to assess drug-drug interaction potential. Rilpivirine is primarily metabolized by the cytochrome P450 (CYP) 3A enzyme system.[3][4] It also shows inhibitory effects on several drug transporters.
Table 4: In Vitro Inhibition of Drug Transporters by Rilpivirine
| Transporter | System | IC50 | Reference |
| ABCB1 (P-gp) | Not specified | 9.2 µM | [12] |
| SLC22A2 (OCT2) | Oocyte Accumulation | 5.13 µM | [7] |
| MATE-2K | Not specified | <2.7 nM | [12] |
Experimental Protocol: In Vitro Transporter Inhibition Assay (e.g., for SLC22A2/OCT2)
-
System Preparation: A cellular system expressing the transporter of interest is used, such as Xenopus oocytes injected with SLC22A2 cRNA or a mammalian cell line stably overexpressing the transporter.
-
Substrate Selection: A known, often radiolabeled, substrate for the transporter (e.g., metformin for SLC22A2) is selected.[7]
-
Inhibition Assay: The cells or oocytes are incubated with the labeled substrate in the presence of various concentrations of rilpivirine.
-
Uptake Measurement: After a defined incubation period, the reaction is stopped (e.g., by washing with ice-cold buffer). The cells are then lysed, and the amount of intracellular substrate is quantified using liquid scintillation counting (for radiolabeled substrates) or LC-MS/MS.
-
Data Analysis: The rate of substrate uptake at each rilpivirine concentration is compared to the control (no inhibitor). The data are then plotted to determine the IC50 value, the concentration of rilpivirine that inhibits transporter activity by 50%.
In Vivo Studies
Preclinical in vivo studies in various animal models are essential for understanding the pharmacokinetics, safety, and efficacy of rilpivirine before human trials.
Pharmacokinetics in Animal Models
Pharmacokinetic (PK) studies define the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.
Table 5: Summary of Preclinical Pharmacokinetic Parameters for Rilpivirine
| Species | Dose | Route | Bioavailability (%) | Key Findings | Reference |
| Rat | 5 mg/kg | Oral | ~30-40% | Bioavailability decreases at higher doses. | [13] |
| Dog | 5 mg/kg | Oral | 80% | High bioavailability. | [13] |
| Dog | 1 mg/kg | IV | 100% (Reference) | Used to determine absolute bioavailability of other formulations. | [14] |
| Dog | 5 mg/kg | IM (LA) | 102% | Long-acting formulation shows excellent bioavailability. | [14] |
| Dog | 5 mg/kg | SC (LA) | 80% | Long-acting formulation shows good bioavailability. | [14] |
| Rabbit | 5 mg/kg | Oral | 54% | Moderate bioavailability. | [13] |
| Monkey | 5 mg/kg | Oral | 24% | Lower bioavailability compared to other species. | [13] |
LA: Long-Acting injectable formulation; IM: Intramuscular; SC: Subcutaneous; IV: Intravenous.
Experimental Protocol: In Vivo Pharmacokinetic Study in Dogs
-
Animal Model: Beagle dogs are commonly used. Animals are housed under controlled conditions with access to food and water.[14]
-
Dosing: For an oral PK study, rilpivirine is administered via oral gavage at a specific dose (e.g., 5 mg/kg). For intravenous studies, the drug is given via a slow bolus injection.[14] A washout period of several weeks is required between different dosing routes in crossover studies.[14]
-
Blood Sampling: Blood samples are collected from a peripheral vein (e.g., cephalic vein) into tubes containing an anticoagulant (e.g., EDTA) at multiple time points pre- and post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours).
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored frozen (e.g., at -80°C) until analysis.
-
Bioanalysis: Plasma concentrations of rilpivirine are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and terminal half-life (t1/2).
Efficacy in Animal Models
Because standard animal models are not susceptible to HIV-1, specialized humanized mouse models are required to evaluate in vivo efficacy. These mice are immunodeficient and engrafted with human immune cells or tissues, making them susceptible to HIV-1 infection.[15][16]
-
Humanized Mouse Models: Studies in humanized mouse models have demonstrated that long-acting injectable rilpivirine is effective in preventing HIV acquisition.[17][18] These models are critical for preclinical evaluation of pre-exposure prophylaxis (PrEP) candidates.[19]
Experimental Protocol: HIV Prophylaxis Efficacy Study in Humanized Mice
-
Model: Humanized BLT (bone marrow/liver/thymus) mice, which possess a functional human immune system, are used.[15]
-
Treatment: A cohort of mice is treated with the long-acting rilpivirine formulation (e.g., via intramuscular injection), while a control group receives a placebo.
-
Viral Challenge: After drug administration, all mice are challenged with a high-titer stock of HIV-1 via a relevant route (e.g., intravaginal or intrarectal).[19]
-
Monitoring: Blood samples are collected weekly to monitor for signs of infection by measuring plasma viral load (HIV-1 RNA) using quantitative PCR.
-
Endpoint: The primary endpoint is the prevention of infection. The study continues for several weeks post-challenge to determine the rate of infection in the treated versus the control group.
-
Data Analysis: The protective efficacy is calculated based on the difference in infection rates between the two groups.
Preclinical Toxicology
Toxicology studies are performed to identify potential safety concerns.
Table 6: Summary of Key Nonclinical Toxicology Findings for Rilpivirine
| Study Type | Species | Findings | Relevance to Humans | Reference |
| Carcinogenicity | Mouse | Positive for hepatocellular neoplasms at high exposures (≥21-fold human AUC). | Considered likely rodent-specific. | [13] |
| Carcinogenicity | Rat | No drug-related neoplasms. | N/A | [13] |
| Genotoxicity | In vitro / In vivo | Negative in Ames, mouse lymphoma, and mouse micronucleus assays. | Low risk of genotoxicity. | [13] |
| Fertility/Reproduction | Rat | No effects on mating or fertility at exposures up to 40-fold higher than in humans. | Low risk of reproductive toxicity. | [13] |
| Repeat-Dose Toxicity | Rat, Dog, Monkey | Adrenal effects (inhibition of steroidogenesis) observed. | Monitored in clinical trials, but not found to be a significant clinical issue at therapeutic doses. | [20] |
| Safety Pharmacology | In vitro | Inhibition of cardiac potassium channels at concentrations ~10-fold greater than clinical exposures. | A QT-prolonging effect was seen at supratherapeutic doses (≥75 mg) in clinical trials, but not at the recommended 25 mg dose. | [13] |
Off-Target Signaling Pathways
While rilpivirine's primary mechanism is the direct inhibition of HIV-1 RT, recent drug repurposing research has explored its effects on other cellular pathways, particularly in the context of oncology. These are considered off-target effects and are not related to its antiviral activity. Studies have hypothesized that rilpivirine may inhibit Aurora A kinase and affect the JAK-STAT and VEGF-VEGFR signaling pathways.[2][21]
Conclusion
The comprehensive preclinical evaluation of this compound has been instrumental in establishing its robust profile as a potent antiretroviral agent. In vitro studies confirmed its high potency against both wild-type and NNRTI-resistant HIV-1, while establishing a favorable therapeutic index. In vivo studies across multiple animal species defined its pharmacokinetic properties, which support once-daily oral dosing, and confirmed its efficacy in relevant humanized mouse models. The rigorous preclinical safety and toxicology program identified potential risks that were subsequently monitored and evaluated in clinical trials, ultimately supporting its approval and use in the treatment of HIV-1 infection. This body of work serves as a clear example of the structured and multi-faceted approach required for modern drug development.
References
- 1. [Resistance profile of rilpivirine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolution of Antiretroviral Drug Rilpivirine and Approach to Oncology [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rilpivirine Inhibits Drug Transporters ABCB1, SLC22A1, and SLC22A2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profoldin.com [profoldin.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Rilpivirine-associated aggregation-induced emission enables cell-based nanoparticle tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Pharmacokinetics and Disposition of Rilpivirine (TMC278) Nanosuspension as a Long-Acting Injectable Antiretroviral Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Animal Models for HIV Cure Research [frontiersin.org]
- 16. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-acting rilpivirine for HIV prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. natap.org [natap.org]
- 19. Animal models of antiretroviral prophylaxis for HIV prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fda.gov [fda.gov]
- 21. physiciansweekly.com [physiciansweekly.com]
Spectroscopic characterization and analysis of rilpivirine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization and analysis of rilpivirine hydrochloride, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. This document details the key spectroscopic data obtained from Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Experimental protocols for these techniques are also provided to facilitate reproducible analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound. The wavelength of maximum absorbance (λmax) is dependent on the solvent used.
Quantitative Data
| Solvent System | λmax (nm) | Reference |
| Methanol | 282 | [1] |
| 0.01N HCl | 280 | [2] |
| Methanol:Water (8:2) | 305 | [3] |
| Acetonitrile:Water (1:1) | 304 | [4] |
| Methanol | 306 | [4] |
Experimental Protocol
Objective: To determine the λmax and quantify this compound in a given sample.
Instrumentation: A double beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.
Procedure:
-
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in the chosen solvent (e.g., methanol).
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the same solvent.
-
-
Working Standard Solution Preparation (10 µg/mL):
-
Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with the chosen solvent.
-
-
Sample Solution Preparation:
-
For bulk drug, prepare a solution with a theoretical concentration of 10 µg/mL in the chosen solvent.
-
For tablet dosage forms, weigh and finely powder a representative number of tablets. Transfer a quantity of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add the chosen solvent, sonicate to dissolve the active ingredient, and dilute to volume. Filter the solution to remove any insoluble excipients and then prepare a final working solution of approximately 10 µg/mL.
-
-
Spectrophotometric Analysis:
-
Scan the working standard solution from 200 to 400 nm against a solvent blank to determine the λmax.
-
Measure the absorbance of the standard and sample solutions at the determined λmax.
-
Calculate the concentration of this compound in the sample using the formula:
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the this compound molecule, providing a characteristic fingerprint.
Quantitative Data
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3477, 3404 | Secondary amine (N-H) stretching vibrations | [5] |
| 3316 | R₂NH group stretching | |
| 2223, 2215 | C≡N (nitrile) stretching | |
| 1599, 1516 | NH⁺ bending vibrations | [5] |
| 1483 | Aromatic C-C stretching | |
| 1325 | =C-H bending |
Experimental Protocol
Objective: To obtain the FTIR spectrum of this compound for identification and structural confirmation.
Instrumentation: A Fourier-Transform Infrared Spectrometer.
Procedure (using KBr pellet method):
-
Sample Preparation:
-
Triturate a small amount (1-2 mg) of this compound with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.
-
Transfer the mixture to a pellet-forming die.
-
-
Pellet Formation:
-
Apply pressure (typically 8-10 tons) to the die using a hydraulic press to form a transparent or semi-transparent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Perform a background scan with an empty sample holder or a blank KBr pellet.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them with the reference spectrum of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound, including the connectivity of atoms and their chemical environment. Both solid-state and solution-state NMR can be utilized.[5]
Quantitative Data
Detailed ¹H and ¹³C NMR chemical shift data for this compound can be found in specialized chemical databases and literature. The complexity of the spectra warrants detailed analysis for structural elucidation and impurity profiling. Solid-state NMR reveals sharp peaks for ¹³C and ¹⁵N, indicating a well-ordered crystalline structure.[5]
Experimental Protocol
Objective: To acquire ¹H and ¹³C NMR spectra for the structural characterization of this compound.
Instrumentation: A high-resolution Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or higher).
Procedure (for solution-state NMR):
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be required.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Spectral Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° or 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Assign the chemical shifts (in ppm) to the respective protons and carbons in the this compound molecule. 2D NMR techniques like COSY and HSQC can be used for more complex assignments.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, confirming its identity and aiding in the identification of impurities and degradation products. It is often coupled with a chromatographic separation technique like HPLC (LC-MS).
Quantitative Data
| Technique | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| LC-MS/MS | 367.1 | 128.0 | [6] |
The molecular formula of this compound is C₂₂H₁₈N₆·HCl, and its molecular weight is 402.88 g/mol . The free base has a molecular weight of 366.44 g/mol .
Experimental Protocol
Objective: To confirm the molecular weight and study the fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS). A triple quadrupole mass spectrometer is commonly used for quantitative analysis.[6]
Procedure (for LC-MS/MS analysis):
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent compatible with the mobile phase (e.g., acetonitrile, methanol).
-
-
Chromatographic Separation (if applicable):
-
Inject the sample into the LC system.
-
A suitable column (e.g., C18) and mobile phase are used to separate rilpivirine from other components.
-
-
Mass Spectrometric Analysis:
-
Ionization: The eluent from the LC is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) in positive ion mode is commonly used for rilpivirine.
-
Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ of rilpivirine.
-
Tandem MS (MS/MS):
-
Select the precursor ion (e.g., m/z 367.1) in the first quadrupole.
-
Fragment the precursor ion in the collision cell.
-
Scan the resulting product ions in the third quadrupole to obtain the product ion spectrum.
-
-
-
Data Analysis:
-
Identify the molecular ion and characteristic fragment ions.
-
For quantitative analysis, monitor specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM).
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of this compound.
This guide provides a foundational understanding of the spectroscopic techniques used to characterize this compound. For more detailed information and specific applications, consulting the referenced literature is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. e-journals.in [e-journals.in]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of this compound, N6H19C22Cl | Powder Diffraction | Cambridge Core [cambridge.org]
- 6. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Rilpivirine hydrochloride's role in antiretroviral therapy development
An In-depth Technical Guide on the Role of Rilpivirine Hydrochloride in Antiretroviral Therapy Development
Introduction
This compound, a diarylpyrimidine derivative, is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) pivotal in the landscape of antiretroviral therapy (ART).[1][2][3] Developed by Tibotec (now part of Janssen), it was approved by the U.S. Food and Drug Administration (FDA) in 2011 for the treatment of human immunodeficiency virus type 1 (HIV-1) infection in treatment-naïve adult patients.[1][4][5] Characterized by higher potency, a longer half-life, and an improved side-effect profile compared to first-generation NNRTIs like efavirenz, rilpivirine represents a significant advancement in HIV-1 management.[1][3] Its development has expanded treatment options, leading to its inclusion in single-tablet regimens and the first long-acting injectable ART, fundamentally altering the paradigm of HIV care.
Mechanism of Action
Rilpivirine operates through the non-competitive inhibition of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[6][7][8] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators after being incorporated into the nascent viral DNA, NNRTIs bind to a hydrophobic pocket on the RT enzyme, distinct from the active site.[6][7] This binding induces a conformational change in the enzyme, specifically altering the flexibility and position of the "thumb" and "finger" subdomains.[6] The distortion of the enzyme's structure ultimately blocks the polymerase activity, halting the conversion of viral RNA into DNA and thereby preventing the virus from integrating its genetic material into the host cell's genome.[6][7][9] The flexibility of rilpivirine's structure allows it to adapt to the binding pocket, contributing to its high potency and activity against some NNRTI-resistant viral strains.[8]
References
- 1. Rilpivirine - Wikipedia [en.wikipedia.org]
- 2. [Resistance profile of rilpivirine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA Approves EDURANT™ (rilpivirine) For Use in Treatment-Naïve Adults with HIV-1 [jnj.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Evolution of Antiretroviral Drug Rilpivirine and Approach to Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular structure and chemical properties of rilpivirine hydrochloride
An In-Depth Technical Guide on the Molecular Structure and Chemical Properties of Rilpivirine Hydrochloride
Introduction
Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) developed by Tibotec for the treatment of HIV-1 infection.[1][2] Marketed under brand names like Edurant, it is noted for its high potency, long half-life, and an improved side-effect profile compared to older NNRTIs like efavirenz.[1][3] this compound is the salt form used in oral tablet formulations.[4][5] This document provides a comprehensive overview of its molecular structure, chemical properties, mechanism of action, and relevant experimental protocols, intended for researchers, scientists, and drug development professionals.
Molecular Structure
Rilpivirine is a diarylpyrimidine (DAPY) derivative.[6] The core structure consists of a pyrimidine-2,4-diamine where the amino groups are substituted with a 4-cyanophenyl group and a 4-[(E)-2-cyanovinyl]-2,6-dimethylphenyl group, respectively.[7] The hydrochloride salt is formed by the reaction of the rilpivirine free base with one equivalent of hydrochloric acid.[5][6] The pyrimidine ring is protonated, allowing for the formation of N–H⋯Cl hydrogen bonds which link the cations and anions into infinite chains in the crystal structure.[4]
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile;hydrochloride.[5][8]
Chemical and Physical Properties
This compound is a slightly yellow crystalline powder.[7] Its key physicochemical properties are summarized in the table below. The drug is characterized by poor aqueous solubility, which is pH-dependent.[9] Its bioavailability is significantly enhanced when taken with a meal.[10][11]
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₁₉ClN₆ | [2][5][6] |
| Molecular Weight | 402.9 g/mol | [5][12] |
| CAS Number | 700361-47-3 | [2][3][5] |
| Melting Point | 241-243°C | [7] |
| LogP (Octanol/Water) | 4.86 | [7] |
| Solubility | - In DMSO: 81 mg/mL - In Water: Insoluble - In Ethanol: Insoluble | [2][3][13] |
Mechanism of Action
Rilpivirine is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme, which is essential for viral replication.[7] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), rilpivirine does not compete with natural nucleosides. Instead, it binds to a specific, allosteric hydrophobic pocket on the RT enzyme, located near the polymerase active site.[2] This binding induces a conformational change in the enzyme, disrupting its catalytic activity and blocking the conversion of viral RNA into DNA, thereby halting the viral life cycle.[2][11] The internal conformational flexibility of rilpivirine's structure allows it to adapt to the binding site, contributing to its high potency.[7][8]
Drug Resistance
While rilpivirine is effective against many HIV-1 strains with resistance to first-generation NNRTIs (like those with the K103N mutation), resistance can still emerge during therapy.[14] Virologic failure is often associated with the development of specific resistance-associated mutations (RAMs) in the reverse transcriptase gene.[15]
The most common mutation that emerges is E138K.[14] Other significant RAMs include K101E/P, Y181C/I/V, H221Y, F227C, and M230I/L.[14][16] The E138K mutation is often associated with the M184I mutation, which confers resistance to lamivudine and emtricitabine, creating a complex resistance profile.[14][15] The development of these mutations reduces the binding affinity of rilpivirine to the NNRTI pocket, thereby diminishing its inhibitory effect.[15]
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the condensation of two key intermediates: 4-((4-chloropyrimidin-2-yl)amino)benzonitrile and (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride.[17][18]
Protocol Overview:
-
Preparation of Intermediate 1 (4-((4-chloropyrimidin-2-yl)amino)benzonitrile): This intermediate can be synthesized by reacting 4-aminobenzonitrile with 2,4-dichloropyrimidine.[19] An alternative efficient, two-step approach starts with the reaction of 4-cyanoaniline hydrochloride and aqueous cyanamide to form 1-(4-cyanophenyl)guanidine hydrochloride. This product is then cyclized and chlorinated to yield the target intermediate.[20]
-
Preparation of Intermediate 2 ((E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride): This intermediate is prepared via a Heck reaction between 4-iodo-2,6-dimethyl-benzeneamine and acrylonitrile, followed by salt formation and recrystallization to isolate the pure (E)-isomer.[6]
-
Final Condensation: Rilpivirine free base is synthesized by the reaction of Intermediate 1 and Intermediate 2 in a suitable solvent like acetonitrile, often under reflux conditions.[17][19]
-
Salt Formation: The resulting rilpivirine base is suspended in an alcoholic solvent (e.g., isopropanol). A solution of hydrochloric acid in an alcoholic solvent is added, and the mixture is stirred to precipitate this compound, which is then filtered and dried.[18][21]
Analytical Method: Stability-Indicating RP-HPLC
This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in bulk drug samples, ensuring separation from degradation products.[22]
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: Gemini-Phenomenex C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[22]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 290 nm.[22]
-
Gradient Program:
-
0-35 min: Increase Mobile Phase B from 30% to 85%.
-
35-40 min: Hold at 85% Mobile Phase B.
-
40-41 min: Decrease Mobile Phase B from 85% to 30%.
-
41-45 min: Hold at 30% Mobile Phase B (equilibration).[22]
-
-
Preparation of Standard Solution: Accurately weigh and dissolve rilpivirine HCl working standard in a suitable diluent (e.g., a mixture of mobile phases) to achieve a known concentration (e.g., 80 µg/mL).[22]
-
Preparation of Sample Solution: Prepare the sample solution from the bulk drug powder using the same diluent to achieve a similar target concentration as the standard solution.[22]
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph and record the peak areas. The quantity of rilpivirine HCl in the sample is calculated by comparing its peak area with that of the standard.
References
- 1. Rilpivirine - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Crystal structure of this compound, N6H19C22Cl | Powder Diffraction | Cambridge Core [cambridge.org]
- 5. This compound | C22H19ClN6 | CID 11711114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. RILPIVIRINE HCL | 700361-47-3 [chemicalbook.com]
- 7. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 13. selleckchem.com [selleckchem.com]
- 14. [Resistance profile of rilpivirine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biochemical mechanism of HIV-1 resistance to rilpivirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. d-nb.info [d-nb.info]
- 18. US9233935B2 - this compound - Google Patents [patents.google.com]
- 19. WO2020084142A1 - Process for the preparation of rilpivirine - Google Patents [patents.google.com]
- 20. tandfonline.com [tandfonline.com]
- 21. A Novel Process For Synthesis Of this compound [quickcompany.in]
- 22. ijpbs.com [ijpbs.com]
Rilpivirine Hydrochloride's Binding Affinity to HIV Reverse Transcriptase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of rilpivirine hydrochloride to its molecular target, the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). Rilpivirine is a potent second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to modern antiretroviral therapy. A comprehensive understanding of its interaction with HIV-1 RT, including the thermodynamics and kinetics of binding, is critical for elucidating its mechanism of action, predicting resistance profiles, and guiding the development of next-generation inhibitors.
Mechanism of Action
Rilpivirine, a diarylpyrimidine derivative, functions as a non-competitive inhibitor of HIV-1 RT.[1][2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural deoxynucleotide triphosphates (dNTPs) for the enzyme's active site, rilpivirine binds to a distinct, allosteric hydrophobic pocket on the p66 subunit of the enzyme, approximately 10 Å from the catalytic site.[3][4] This binding event induces a conformational change in the three-dimensional structure of HIV-1 RT, which restricts the flexibility of the enzyme and ultimately blocks the chemical step of DNA synthesis, thereby preventing the conversion of the viral RNA genome into proviral DNA.[1][4][5]
The structural flexibility of rilpivirine allows it to adapt to the NNRTI binding pocket, contributing to its high potency against both wild-type and certain NNRTI-resistant strains of HIV-1.[1]
Quantitative Analysis of Binding Affinity
The binding affinity of rilpivirine to HIV-1 RT has been quantified using various biophysical and biochemical assays. The key parameters used to describe this interaction are the dissociation constant (Kd), the 50% inhibitory concentration (IC50), and the 50% effective concentration (EC50).
Dissociation Constant (Kd)
The dissociation constant (Kd) is a direct measure of the binding affinity between rilpivirine and HIV-1 RT. A lower Kd value indicates a stronger binding affinity. Pre-steady-state kinetic analysis using techniques such as quench-flow and stopped-flow has been employed to determine the Kd of rilpivirine for wild-type and mutant RT.
| HIV-1 RT Variant | Dissociation Constant (Kd) in nM |
| Wild-Type (WT) | 17.9 |
| p66M184I/p51WT | 21.1 |
| p66E138K/p51E138K | 31.9 |
| p66M184I/p51E138K | 28.4 |
| p66E138K/M184I/p51E138K | 36.8 |
Data sourced from a study utilizing transient state kinetics. The study indicates that the E138K mutation, particularly in the p51 subunit, reduces the binding affinity for rilpivirine, as evidenced by the higher Kd values.
Inhibitory and Effective Concentrations (IC50 & EC50)
The IC50 value represents the concentration of rilpivirine required to inhibit 50% of the enzymatic activity of HIV-1 RT in vitro. The EC50 value is the concentration required to achieve 50% of the maximum antiviral effect in cell-based assays. These values provide a functional measure of the drug's potency.
| Parameter | HIV-1 Variant | Concentration (nM) |
| IC50 | Wild-Type (WT) | ~14 |
| p66M184I/p51WT | ~14 | |
| p66E138K/p51E138K | 57.7 | |
| p66E138K/M184I/p51E138K | 29.2 | |
| p66M184I/p51E138K | 54.3 | |
| EC50 | Wild-Type (WT) | 0.51 |
| L100I mutant | < 1 | |
| G190S mutant | < 1 | |
| G190A mutant | < 1 | |
| V106A mutant | < 1 | |
| K103N mutant | 0.35 | |
| K103N/L100I double mutant | 2.7 | |
| K103N/Y181C double mutant | 0.8-1.7 |
IC50 values were determined using a PicoGreen assay to measure DNA synthesis.[6] EC50 values were determined in cell-based assays and demonstrate rilpivirine's potent activity against various resistant strains.[1]
Impact of Resistance Mutations on Binding Affinity
The emergence of drug resistance mutations in the HIV-1 RT gene is a significant challenge in antiretroviral therapy. For rilpivirine, the most common resistance mutation is E138K, often in combination with M184I.[7]
The E138K mutation reduces rilpivirine's binding affinity primarily by increasing the dissociation rate of the drug from the enzyme.[8] The M184I mutation by itself does not significantly alter rilpivirine's binding affinity.[8] However, the presence of E138K, particularly in the p51 subunit, is sufficient to decrease the binding affinity.[8] This reduced affinity, reflected in higher Kd and IC50 values, leads to a decrease in the drug's efficacy.[6]
Experimental Protocols for Determining Binding Affinity
A variety of sophisticated experimental techniques are employed to characterize the binding of rilpivirine to HIV-1 RT. These methods provide quantitative data on the kinetics, thermodynamics, and stoichiometry of the interaction.
Transient State Kinetics: Quench-Flow and Stopped-Flow
Transient state kinetic methods, such as quench-flow and stopped-flow, are powerful techniques for studying the rapid, pre-steady-state kinetics of enzyme-inhibitor interactions. These methods allow for the determination of individual rate constants for binding (kon) and dissociation (koff), from which the dissociation constant (Kd = koff/kon) can be calculated.
Quench-Flow Methodology:
-
Rapid Mixing: A solution containing the pre-formed HIV-1 RT-DNA complex is rapidly mixed with a solution of rilpivirine.
-
Incubation: The reaction is allowed to proceed for a very short, defined period (milliseconds).
-
Quenching: The reaction is abruptly stopped (quenched) by the addition of a quenching agent, such as EDTA.
-
Analysis: The amount of product formed is quantified, typically using radioisotope labeling or fluorescence. By varying the incubation time, the rate of the reaction in the presence of the inhibitor can be determined.
Stopped-Flow Methodology:
-
Rapid Mixing: Solutions of HIV-1 RT and rilpivirine are rapidly mixed, and the reaction is monitored in real-time.
-
Spectroscopic Monitoring: A change in a spectroscopic signal, such as fluorescence or absorbance, upon binding is continuously measured.
-
Kinetic Analysis: The resulting kinetic trace is fitted to a mathematical model to extract the rate constants for the binding event.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) changes, as well as the stoichiometry of binding.
ITC Methodology:
-
Sample Preparation: A solution of HIV-1 RT is placed in the sample cell of the calorimeter, and a solution of rilpivirine is loaded into a syringe.
-
Titration: Small aliquots of the rilpivirine solution are injected into the RT solution.
-
Heat Measurement: The heat change associated with each injection is precisely measured.
-
Data Analysis: The data are plotted as heat change per injection versus the molar ratio of rilpivirine to RT. The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for monitoring biomolecular interactions in real-time. It provides kinetic data (kon and koff) and affinity data (Kd).
SPR Methodology:
-
Ligand Immobilization: HIV-1 RT is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution of rilpivirine (the analyte) is flowed over the sensor surface.
-
Signal Detection: The binding of rilpivirine to the immobilized RT causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Kinetic Analysis: The association and dissociation phases of the interaction are monitored over time to determine the kinetic rate constants.
Conclusion
This compound exhibits a high binding affinity for HIV-1 reverse transcriptase, a characteristic that underpins its potent antiviral activity. The quantitative data derived from advanced experimental techniques provide a detailed picture of this molecular interaction. A thorough understanding of the binding kinetics and the impact of resistance mutations is paramount for the effective clinical use of rilpivirine and for the rational design of new NNRTIs that can overcome the challenge of drug resistance. This guide provides a foundational understanding of these critical aspects for professionals in the field of HIV research and drug development.
References
- 1. apexbt.com [apexbt.com]
- 2. Potent Inhibitors Active against HIV Reverse Transcriptase with K101P, a Mutation Conferring Rilpivirine Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integration and Global Analysis of Isothermal Titration Calorimetry Data for Studying Macromolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 5. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Mechanism of HIV-1 Resistance to Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thermodynamics of HIV-1 reverse transcriptase in action elucidates the mechanism of action of non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Development of Long-Acting Injectable Rilpivirine Hydrochloride Nanosuspensions
Introduction
Rilpivirine (RPV), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a potent antiretroviral agent used in the treatment of HIV-1 infections.[1] Due to its low water solubility and long half-life, rilpivirine is an excellent candidate for long-acting injectable (LAI) formulations, which can improve patient adherence by reducing dosing frequency.[2] Nanosuspension technology, which involves reducing drug particles to the nanometer scale, is a key strategy for developing these LAI formulations. This approach enhances the dissolution rate and saturation solubility of poorly soluble drugs like rilpivirine, enabling sustained drug release from an intramuscular or subcutaneous depot.[3]
These application notes provide detailed protocols for the formulation, characterization, and in vivo evaluation of long-acting rilpivirine nanosuspensions, based on established preclinical research.
Protocol 1: Preparation of Rilpivirine Nanosuspension via Wet Milling
This protocol describes the preparation of a sterile, isotonic rilpivirine nanosuspension using a wet milling technique, a common and scalable top-down nanomilling approach.[2][4]
1.1. Materials and Reagents
-
Rilpivirine (base or hydrochloride salt)
-
Stabilizer/Surfactant (e.g., Poloxamer 338, d-alpha-tocopheryl polyethylene glycol 1000 succinate)[4][5][6]
-
Aqueous carrier (e.g., Water for Injection)
-
Milling Media (e.g., Yttrium-stabilized zirconium oxide beads)[7]
1.2. Equipment
-
High-pressure homogenizer or media mill
-
Aseptic processing environment
-
Autoclave or sterile filter for terminal sterilization
1.3. Procedure
-
Preparation of Suspension Premix:
-
Nanomilling:
-
Transfer the suspension premix to the milling chamber containing the milling media.
-
Initiate the wet milling process. The high-energy impact of the milling media breaks down the coarse drug particles into nanoparticles.[2]
-
Continuously monitor the particle size during milling using an in-line particle size analyzer or by collecting samples for off-line analysis until the target particle size (e.g., 200 nm) is achieved.[4][5]
-
-
Post-Milling Processing:
-
Storage:
-
Store the final nanosuspension in sterile, sealed containers, protected from light at room temperature.[5]
-
Protocol 2: Physicochemical Characterization
Characterization is critical to ensure the quality, stability, and performance of the nanosuspension.
2.1. Particle Size and Polydispersity Index (PDI) Analysis
-
Method: Dynamic Light Scattering (DLS) or Laser Diffraction.[4]
-
Procedure:
-
Dilute a sample of the nanosuspension with the aqueous carrier to an appropriate concentration for analysis.
-
Measure the particle size distribution and PDI using a DLS instrument (e.g., Malvern Zetasizer) or a laser diffraction analyzer (e.g., Coulter LS230).[8]
-
The target is typically a median particle size of approximately 200 nm, as this size has been shown to provide stable and sustained plasma concentrations.[4][5]
-
2.2. Zeta Potential Analysis
-
Method: Laser Doppler Electrophoresis.
-
Procedure:
-
Dilute the nanosuspension sample in the original aqueous carrier.
-
Measure the electrophoretic mobility to determine the zeta potential.
-
A sufficiently high zeta potential (typically > ±20 mV) indicates good physical stability against particle aggregation.[7]
-
2.3. Morphological Analysis
-
Method: Scanning Electron Microscopy (SEM).
-
Procedure:
-
Prepare a sample by placing a drop of the diluted nanosuspension on a specimen stub and allowing it to air-dry or by freeze-drying the nanosuspension.[9]
-
Coat the dried sample with a conductive material (e.g., gold).
-
Image the sample using an SEM to visualize the particle shape and surface morphology.
-
2.4. Drug Content and Purity
-
Method: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[10]
-
Procedure:
-
Dissolve a known volume of the nanosuspension in a suitable organic solvent (e.g., methanol or acetonitrile).[10][11]
-
Sonicate to ensure complete dissolution of the rilpivirine nanoparticles.[11]
-
Filter the solution and analyze it using a validated HPLC/UPLC method to quantify the rilpivirine concentration and assess for any impurities.[10]
-
Protocol 3: In Vivo Pharmacokinetic Evaluation
This protocol outlines a typical preclinical study in an animal model to assess the long-acting properties of the rilpivirine nanosuspension.
3.1. Animal Model
-
Sprague-Dawley rats or Beagle dogs are commonly used models.[5][8]
-
Animals should be healthy and acclimated to the laboratory environment. All procedures must be approved by an Institutional Animal Care and Use Committee.[6]
3.2. Dosing and Administration
-
Formulation: Use the sterile, ready-to-use rilpivirine nanosuspension (e.g., 200 nm particle size).
-
Dose: Administer a single dose (e.g., 5 mg/kg or 20 mg/kg).[8]
-
Route of Administration:
3.3. Blood Sampling
-
Collect blood samples (e.g., via cheek puncture or from a cannulated vein) into heparinized tubes at predetermined time points.[10]
-
Sampling schedule should be designed to capture the absorption, distribution, and elimination phases (e.g., Day 1, 7, 14, 28, and monthly thereafter for up to 3-6 months).[5][12]
-
Protect samples from light immediately after collection.[8]
3.4. Plasma Analysis and Pharmacokinetic (PK) Modeling
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.[8]
-
Bioanalysis: Quantify rilpivirine concentrations in plasma using a validated LC-MS/MS method.[8]
-
PK Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), and apparent half-life.
Results and Data Summary
The following tables summarize representative quantitative data from preclinical studies on long-acting rilpivirine nanosuspensions.
Table 1: Physicochemical Properties of Rilpivirine Nanosuspensions
| Parameter | Value | Source |
| Target Particle Size | 200 - 800 nm | [4] |
| Optimized Particle Size | ~200 nm | [5][8] |
| Polydispersity Index (PDI) | 0.158 - 0.25 | [7][10] |
| Zeta Potential | -9.2 mV to -17.6 mV | [10] |
| Stabilizer Used | Poloxamer 338 | [5][6] |
| Physical Stability | Stable for over 6 months | [2][4] |
Table 2: Summary of In Vivo Pharmacokinetic Data in Animal Models
| Parameter | Animal Model | Route | Dose | Key Finding | Source |
| Sustained Release | Dogs | IM/SC | 5 mg/kg | Sustained plasma levels for up to 6 months.[5][12] | [5][12] |
| Sustained Release | Rats | IM/SC | 5-20 mg/kg | Sustained plasma levels for over 2 months.[5][12] | [5][12] |
| Plasma Concentration | Dogs | SC | 5 mg/kg | Stable plasma levels (~25 ng/mL) for 20 days.[4] | [4] |
| Bioavailability | Dogs | IM/SC | 5 mg/kg | Approached 100%, indicating complete release from depot.[5][12] | [5][12][13] |
| Route Comparison | Dogs | SC vs. IM | 5 mg/kg | SC route resulted in more stable plasma levels; IM had higher initial peaks.[5][12] | [5][12][13] |
| Particle Size Effect | Dogs | IM/SC | 5 mg/kg | 200 nm particles achieved higher and less variable plasma concentrations than 400 nm and 800 nm particles.[4][5] | [4][5] |
| Lymph Node Distribution | Dogs | IM | 5 mg/kg | RPV concentrations in draining lymph nodes were >100-fold higher than in plasma at 1 month.[5][12] | [5][12][13] |
The development of long-acting injectable nanosuspensions of rilpivirine hydrochloride presents a promising strategy for improving HIV therapy adherence. The protocols detailed above provide a framework for the formulation by wet milling, comprehensive physicochemical characterization, and preclinical pharmacokinetic evaluation. Preclinical data strongly support that a 200 nm rilpivirine nanosuspension administered subcutaneously or intramuscularly can achieve sustained therapeutic drug concentrations for several months, justifying its clinical investigation for both HIV treatment and pre-exposure prophylaxis (PrEP).[5][12]
References
- 1. Formulation and pharmacology of long-acting rilpivirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques [mdpi.com]
- 4. Development of a long-acting injectable formulation with nanoparticles of rilpivirine (TMC278) for HIV treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Nanoformulations of Rilpivirine for Topical Pericoital and Systemic Coitus-Independent Administration Efficiently Prevent HIV Transmission | PLOS Pathogens [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and Disposition of Rilpivirine (TMC278) Nanosuspension as a Long-Acting Injectable Antiretroviral Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjpsonline.com [wjpsonline.com]
- 10. Creation of a Long-Acting Rilpivirine Prodrug Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Pharmacokinetics and disposition of rilpivirine (TMC278) nanosuspension as a long-acting injectable antiretroviral formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sensitive and Robust LC-MS/MS Method for the Quantification of Rilpivirine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) highly effective against both wild-type and drug-resistant HIV-1 strains[1][2]. To support pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, a sensitive, specific, and reliable analytical method for quantifying rilpivirine in plasma is essential[1]. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its superior sensitivity and selectivity.
This application note details a validated LC-MS/MS method for the determination of rilpivirine in human plasma. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with key method validation data.
Experimental Protocols
Materials and Reagents
-
Standards: Rilpivirine hydrochloride analytical standard, Rilpivirine-d6 (Internal Standard, IS).
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, methyl-tert-butyl ether, and diethyl ether.
-
Reagents: Formic acid, acetic acid, ammonium acetate, and ultrapure water.
-
Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.
Instrumentation
-
LC System: An HPLC system capable of delivering accurate and precise gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Gemini C18 (150 × 4.6 mm, 5 µm) or equivalent reversed-phase C18 column[3].
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of rilpivirine and rilpivirine-d6 (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards (CS) and Quality Controls (QC): Spike appropriate volumes of the working solutions into blank human plasma to obtain final concentrations for the calibration curve and QC samples. A typical calibration range is 0.5–200 ng/mL[3]. QC samples are typically prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Sample Preparation: Liquid-Liquid Extraction (LLE)
The following protocol is based on a validated method for high-recovery extraction of rilpivirine from plasma[3].
-
Pipette 50 µL of plasma sample (unknown, CS, or QC) into a clean microcentrifuge tube.
-
Add 25 µL of the IS working solution (e.g., rilpivirine-d6) and vortex briefly.
-
Add 1 mL of an extraction solvent mixture (e.g., methyl-tert-butyl ether and diethyl ether).
-
Vortex mix for 10 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 5 minutes at 10°C.
-
Transfer the supernatant (organic layer) to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for injection into the LC-MS/MS system.
Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.
LC-MS/MS Conditions
The following tables summarize the instrumental conditions for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | Gemini C18 (150 × 4.6 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% Acetic Acid in 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Flow Rate | 0.8 mL/min (example) |
| Gradient | Isocratic or Gradient (optimized for separation) |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 2.2 minutes[3] |
Table 2: Mass Spectrometry Parameters
| Parameter | Rilpivirine | Rilpivirine-d6 (IS) |
|---|---|---|
| Ionization Mode | ESI Positive[3] | ESI Positive[3] |
| MRM Transition | m/z 367.1 → 128.0[3] | m/z 373.2 → 134.2[3] |
| Dwell Time | 200 ms | 200 ms |
| Declustering Potential (DP) | 80 V (example) | 80 V (example) |
| Collision Energy (CE) | 22 V (example) | 22 V (example) |
| Ion Source Gas 1 | 50 psi | 50 psi |
| Ion Source Gas 2 | 55 psi | 55 psi |
| Curtain Gas | 25 psi | 25 psi |
| Source Temperature | 550°C | 550°C |
Caption: Schematic of the LC-MS/MS analytical workflow.
Method Validation and Performance
The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect according to regulatory guidelines.
Table 3: Linearity and Sensitivity
| Parameter | Result |
|---|---|
| Linearity Range | 0.5 - 200 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 0.5 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
|---|---|---|---|---|
| LQC | 1.5 | < 5% | < 6% | -2.0% to 2.5% |
| MQC | 80 | < 4% | < 5% | -1.5% to 3.0% |
| HQC | 160 | < 3% | < 4% | -2.5% to 1.8% |
(Note: Data are representative examples based on typical acceptance criteria. Specific values can be found in cited literature[1][4].)
Table 5: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery | Internal Standard Normalized Matrix Factor |
|---|---|---|
| Rilpivirine | 94.9%[3] | 0.98 - 1.02[3] |
| Rilpivirine-d6 (IS) | 99.9%[3] | N/A |
The high and consistent extraction recovery demonstrates the efficiency of the LLE procedure[3]. The matrix factor values close to 1.0 indicate that ion suppression or enhancement from the plasma matrix is negligible, ensuring the reliability of the results[3].
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and robust protocol for the quantitative determination of rilpivirine in human plasma. The simple liquid-liquid extraction procedure offers high recovery and minimal matrix effects. With a short run time and excellent performance in validation studies, this method is well-suited for high-throughput analysis in clinical and research settings, including bioequivalence and pharmacokinetic studies.
References
- 1. Development and application of a simple LC-MS method for the determination of plasma rilpivirine (TMC-278) concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Rilpivirine Hydrochloride-Loaded PLGA Microspheres for Sustained Drug Delivery
Introduction
The development of long-acting injectable (LAI) formulations for antiretroviral drugs is a significant step forward in the management of Human Immunodeficiency Virus (HIV) infection. These formulations can improve patient adherence and, consequently, therapeutic outcomes by reducing dosing frequency from daily oral tablets to weekly or monthly injections.[1] Poly(lactic-co-glycolic acid) (PLGA), a biocompatible and biodegradable polymer, is an excellent candidate for creating sustained-release drug delivery systems.[2][3] Encapsulating rilpivirine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI)[4][5], within PLGA microspheres allows for the gradual release of the drug over an extended period, maintaining therapeutic concentrations in the plasma.[1][6]
Rationale for Use
PLGA is a copolymer approved by the FDA for therapeutic use due to its excellent biocompatibility and biodegradability.[2][3] It degrades in the body into lactic acid and glycolic acid, which are natural metabolites. The degradation rate of PLGA, and thus the drug release, can be tailored by altering the ratio of lactic to glycolic acid, the polymer's molecular weight, and its end-group chemistry.[7] Rilpivirine-loaded PLGA microspheres are designed to be administered intramuscularly, forming a depot at the injection site from which the drug is slowly released.[5] This approach has been shown to provide sustained drug release for weeks to months.[8][9]
Key Formulation and Release Characteristics
The preparation of rilpivirine-loaded PLGA microspheres can be achieved through various methods, with microfluidic technology offering precise control over particle size and distribution, leading to uniform, monodisperse microspheres.[6][9] This is an advancement over traditional emulsification methods which often produce a wide range of sizes.[6] Key parameters that influence the final product include the drug-to-polymer ratio and the manufacturing process variables, which in turn affect encapsulation efficiency and the drug release profile.[6]
Data Summary
Table 1: Formulation Parameters and Physicochemical Characteristics of Rilpivirine-PLGA Microspheres
| Parameter | Value/Range | Method of Preparation | Reference |
| Polymer | PLGA | Microfluidics | [6] |
| Drug | Rilpivirine | Microfluidics | [6] |
| Organic Phase | 2% PLGA in ethyl acetate | Microfluidics | [6] |
| Aqueous Phase | 2% Polyvinyl Alcohol (PVA) | Microfluidics | [6] |
| Particle Size | 20 - 67 µm | Microfluidics | [6] |
| Morphology | Spherical, smooth, dense surface | Scanning Electron Microscopy (SEM) | [6] |
| Encapsulation Efficiency | > 90% | High-Performance Liquid Chromatography (HPLC) | [6] |
Table 2: In Vitro Release Characteristics of Rilpivirine from PLGA Microspheres
| Time Point | Cumulative Release (%) | Release Medium | Conditions | Reference |
| Initial Burst (First few days) | ~2% | 0.15 M PBS (pH 7.4) with 2% Tween 20 | 37°C, continuous shaking | [6] |
| 48 Days | < 30% | 0.15 M PBS (pH 7.4) with 2% Tween 20 | 37°C, continuous shaking | [6] |
Experimental Protocols
Protocol 1: Preparation of Rilpivirine-Loaded PLGA Microspheres using the Oil-in-Water (o/w) Emulsion-Solvent Evaporation Method
Protocol 2: Characterization of Microspheres
A. Determination of Drug Loading and Encapsulation Efficiency
-
Accurately weigh a specific amount (e.g., 10 mg) of the lyophilized microspheres.
-
Dissolve the microspheres in a suitable solvent that dissolves both the polymer and the drug (e.g., Dimethyl sulfoxide (DMSO) or 1N NaOH).[2][11]
-
Dilute the solution with an appropriate mobile phase or buffer to a known volume.
-
Filter the solution through a 0.22 µm syringe filter.
-
Analyze the concentration of rilpivirine in the filtrate using a validated HPLC method.[6]
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Mass of drug in microspheres / Mass of microspheres) x 100
-
EE (%) = (Actual drug loading / Theoretical drug loading) x 100
-
B. Particle Size and Morphology Analysis
-
Mount a small sample of the lyophilized microspheres onto an aluminum stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
C. In Vitro Drug Release Study
-
Accurately weigh a specified amount of rilpivirine-loaded microspheres and place them into a vessel containing a known volume (e.g., 50 mL) of release medium. The release medium should ensure sink conditions; for the poorly soluble rilpivirine, a phosphate-buffered saline (PBS, pH 7.4) containing a solubilizing agent like 2% w/v Tween® 20 is suitable.[6]
-
Incubate the vessels in a shaking water bath at 37°C with continuous agitation.[6]
-
At predetermined time intervals (e.g., 1, 3, 5, 7, and 24 hours, and then daily), withdraw a sample (e.g., 600 µL) of the release medium.[6]
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analyze the concentration of rilpivirine in the collected samples using a validated HPLC method.[6]
-
Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Rilpivirine Quantification
This is a representative HPLC method based on published literature.[6]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).[6]
-
Gradient: Start with 10% B, increasing to 60% B over 25 minutes.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 35°C.[6]
-
Injection Volume: 20 µL.[6]
-
Detection: UV spectrophotometer at 280 nm.[6]
-
Quantification: Determine the concentration based on a standard curve of known rilpivirine concentrations.[6]
Visualizations
References
- 1. Creation of a Long-Acting Rilpivirine Prodrug Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Frontiers | Bioerodable PLGA-Based Microparticles for Producing Sustained-Release Drug Formulations and Strategies for Improving Drug Loading [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. avestia.com [avestia.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a long-acting injectable formulation with nanoparticles of rilpivirine (TMC278) for HIV treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PLGA sustained-release microspheres loaded with an insoluble small-molecule drug: microfluidic-based preparation, optimization, characterization, and evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Preparation of PLGA Microspheres Using the Non-Toxic Glycofurol as Polymer Solvent by a Modified Phase Inversion Methodology [mdpi.com]
Application Notes and Protocols: Rilpivirine Hydrochloride in HIV Drug Resistance Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of rilpivirine hydrochloride in the study of HIV drug resistance. Detailed protocols for key experimental procedures are included to facilitate research in this critical area.
Introduction to this compound
Rilpivirine (RPV) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] As a diarylpyrimidine derivative, it possesses a flexible structure that allows it to bind to the reverse transcriptase enzyme, even in the presence of some mutations that confer resistance to first-generation NNRTIs.[3][4] Rilpivirine is a potent inhibitor of wild-type HIV-1 and maintains activity against strains resistant to other NNRTIs, such as those with the K103N mutation.[2][5] It is often used in combination with other antiretroviral agents for treatment-naive patients and in switch therapies.[2][6]
Mechanism of Action
Rilpivirine functions as a non-competitive inhibitor of HIV-1 reverse transcriptase (RT).[3][7] It binds to an allosteric site on the p66 subunit of the enzyme, distinct from the active site where nucleosides bind.[4] This binding induces a conformational change in the enzyme, distorting the catalytic triad and repositioning the primer grip, which ultimately blocks the DNA polymerase activity required for viral replication.[1][4]
Caption: Mechanism of Rilpivirine Action.
Rilpivirine Resistance Mutations
The emergence of drug resistance is a significant challenge in HIV therapy. For rilpivirine, specific mutations in the reverse transcriptase gene can reduce its efficacy. The most common resistance mutation that emerges in patients failing a rilpivirine-containing regimen is E138K.[2] This mutation is often accompanied by the M184I mutation, which has a compensatory effect.[1][2] While M184I alone reduces the efficiency of the polymerase, the E138K mutation can restore this function while decreasing the binding affinity of rilpivirine.[1]
Table 1: Key Rilpivirine Resistance-Associated Mutations (RAMs)
| Mutation | Effect on Rilpivirine Susceptibility | Common Co-mutations |
| E138K | Reduces binding affinity of RPV, primarily by increasing its dissociation rate.[1] | M184I[1][2] |
| K101E/P | Associated with decreased susceptibility.[2][5] | - |
| Y181C/I/V | Confers resistance to RPV.[2][5] | - |
| M230I/L | Associated with decreased susceptibility.[2][5] | - |
| H221Y | Associated with decreased susceptibility.[2][5] | - |
| F227C | Associated with decreased susceptibility.[2][5] | - |
| Y188L | Associated with decreased susceptibility.[2][5] | - |
This table is not exhaustive but lists some of the most clinically relevant mutations.
Application Notes
This compound is a valuable tool in several areas of HIV drug resistance research:
-
Screening for Pre-existing Resistance: Genotypic testing is recommended at the entry into care for individuals with HIV to guide the selection of an initial antiretroviral regimen.[8] Studies have investigated the prevalence of archived rilpivirine-associated mutations in both treatment-naive and virologically suppressed populations to assess the potential efficacy of future rilpivirine-based therapies.[9]
-
Monitoring Treatment Failure: For patients on a rilpivirine-containing regimen who experience virologic failure (HIV RNA >200 copies/mL), drug resistance testing is recommended to determine the role of resistance and guide the selection of a new, effective regimen.[8][10] A high percentage of patients failing rilpivirine treatment develop resistance mutations to both rilpivirine and the accompanying nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs).[2]
-
Investigating Cross-Resistance: The development of resistance to rilpivirine can lead to cross-resistance to other NNRTIs, including etravirine.[2] Rilpivirine is used in research to understand the genetic patterns of cross-resistance and to inform treatment strategies for patients who have failed previous NNRTI-based therapies.
-
Drug Discovery and Development: Understanding the biochemical mechanisms by which mutations like E138K confer resistance to rilpivirine provides crucial insights for the design of next-generation NNRTIs.[1] By studying the structural and kinetic interactions between mutant reverse transcriptase and rilpivirine, researchers can design new inhibitors that are less susceptible to existing resistance mechanisms.[11]
Experimental Protocols
Genotypic assays are the most common type of HIV resistance testing and are used to sequence the genes of interest (reverse transcriptase, protease, and integrase) to identify mutations associated with drug resistance.[12]
Caption: Workflow for Genotypic Resistance Testing.
Protocol:
-
Sample Collection: Collect whole blood from the patient in EDTA tubes. Separate plasma by centrifugation.
-
Viral Load Quantification: Ensure the patient's plasma viral load is sufficient for the assay, typically >500-1000 HIV RNA copies/mL.[13]
-
RNA Extraction: Extract viral RNA from the plasma using a commercial kit according to the manufacturer's instructions.
-
RT-PCR:
-
Synthesize complementary DNA (cDNA) from the viral RNA template using a reverse transcriptase enzyme.
-
Amplify the region of the pol gene encoding the reverse transcriptase enzyme using specific primers in a polymerase chain reaction (PCR).
-
-
Sequencing:
-
Purify the PCR product.
-
Sequence the amplified DNA using either Sanger sequencing or next-generation sequencing (NGS) methods.
-
-
Data Analysis and Interpretation:
-
Align the patient's sequence with a wild-type HIV-1 reference sequence.
-
Identify amino acid changes (mutations).
-
Use a database such as the Stanford University HIV Drug Resistance Database to interpret the identified mutations and predict the level of resistance to rilpivirine and other antiretrovirals.[12][14]
-
Phenotypic assays measure the ability of a virus to replicate in the presence of different concentrations of an antiretroviral drug. The result is typically reported as the drug concentration that inhibits viral replication by 50% (IC50).
Protocol (Recombinant Virus Assay):
-
Clone RT Gene: Amplify the patient's viral reverse transcriptase gene (as in the genotypic assay) and clone it into a laboratory-derived HIV-1 vector that lacks its own RT gene.
-
Produce Recombinant Virus: Transfect mammalian cells (e.g., HEK293T) with the recombinant vector to produce viral particles containing the patient-derived RT.
-
Cell Culture and Infection:
-
Plate susceptible target cells (e.g., TZM-bl cells) in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Infect the target cells with the recombinant virus in the presence of the various rilpivirine concentrations. Include a no-drug control.
-
-
Measure Viral Replication: After a set incubation period (e.g., 48-72 hours), quantify viral replication. This can be done by measuring the activity of a reporter gene (e.g., luciferase or β-galactosidase) incorporated into the viral vector or by measuring the amount of a viral protein (e.g., p24 antigen).
-
Data Analysis:
-
Plot the percentage of viral inhibition against the rilpivirine concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Determine the "fold change" in resistance by dividing the IC50 of the patient's virus by the IC50 of a wild-type reference virus. A fold change greater than one indicates reduced susceptibility.
-
This assay directly measures the effect of rilpivirine on the enzymatic activity of purified reverse transcriptase.
Caption: Workflow for a Biochemical RT Inhibition Assay.
Protocol:
-
Reagents and Enzyme:
-
Obtain purified, active wild-type and/or mutant HIV-1 reverse transcriptase.
-
Prepare a synthetic template-primer, such as a poly(rA)/oligo(dT) or a defined DNA/DNA template-primer (e.g., Td100/Pd18).[1]
-
Prepare a stock solution of deoxynucleotide triphosphates (dNTPs).
-
Prepare serial dilutions of this compound in an appropriate buffer.
-
-
Reaction Setup:
-
In a 96-well plate, set up reaction mixtures containing buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.8), a fixed concentration of RT enzyme (e.g., 20 nM), the template-primer (e.g., 50 nM), and dNTPs (e.g., 10 µM).[1]
-
Add the various concentrations of rilpivirine to the wells. Include a no-drug control.
-
-
Initiation and Incubation:
-
Termination and Detection:
-
Data Analysis:
-
Plot the RT activity (fluorescence) against the rilpivirine concentration.
-
Calculate the IC50 value, which is the concentration of rilpivirine required to inhibit 50% of the reverse transcriptase's enzymatic activity.
-
Table 2: Example Data from Rilpivirine Susceptibility Assays
| Virus/Enzyme | IC50 (nM) - Example | Fold Change vs. Wild-Type |
| Wild-Type HIV-1 | 10 | 1.0 |
| E138K Mutant | 150 | 15.0 |
| Y181C Mutant | 900 | 90.0 |
| E138K + M184I Mutant | 180 | 18.0 |
Note: These are illustrative values. Actual IC50 values can vary depending on the specific assay conditions and viral strain.
References
- 1. Biochemical Mechanism of HIV-1 Resistance to Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Resistance profile of rilpivirine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Evolution of Antiretroviral Drug Rilpivirine and Approach to Oncology [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Rilpivirine combination product in pretreated HIV-1 patients: Added benefit not proven | Science Codex [sciencecodex.com]
- 7. actascientific.com [actascientific.com]
- 8. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 9. Archived rilpivirine-associated resistance mutations among ART-naive and virologically suppressed people living with HIV-1 subtype C in Botswana: implications for cabotegravir/rilpivirine use | SANTHE (Sub-Saharan African Network for TB/HIV Research Excellence) [santheafrica.org]
- 10. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 11. emerginginvestigators.org [emerginginvestigators.org]
- 12. m.youtube.com [m.youtube.com]
- 13. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 14. academic.oup.com [academic.oup.com]
Protocols for testing rilpivirine hydrochloride synergy with other antiretrovirals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for assessing the synergistic, additive, or antagonistic effects of rilpivirine hydrochloride in combination with other antiretroviral agents. These protocols are designed to ensure reproducibility and accuracy in preclinical and research settings.
Introduction
Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] Combination antiretroviral therapy (cART) is the cornerstone of HIV management, and evaluating the interactions between different antiretroviral drugs is crucial for optimizing treatment regimens, minimizing toxicity, and combating drug resistance.[2] Synergy testing helps to identify drug combinations that are more effective than the sum of their individual effects.[3] The two primary methods for evaluating drug synergy in vitro are the checkerboard assay and isobologram analysis.[4][5]
Core Concepts in Synergy Testing
Synergy: The combined effect of two or more drugs is greater than the sum of their individual effects (1+1 > 2).[3] In the context of antiviral assays, this means a lower concentration of each drug is required to achieve a certain level of viral inhibition when used in combination.
Additivity/Indifference: The combined effect is equal to the sum of the individual effects.[5]
Antagonism: The combined effect is less than the sum of the individual effects.[3]
Key Experimental Protocols
Cell Culture and Virus Stocks
Appropriate cell lines (e.g., TZM-bl, Jurkat) and laboratory-adapted or clinical isolates of HIV-1 should be used. Ensure cell lines are maintained in a healthy, logarithmic growth phase. Viral stocks should be tittered to determine the optimal multiplicity of infection (MOI) for infection assays.
Determination of Individual Drug Activity (IC50)
Before assessing synergy, the half-maximal inhibitory concentration (IC50) of this compound and each partner antiretroviral must be determined individually.
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of each drug in culture medium.
-
Add the drug dilutions to the cells.
-
Infect the cells with HIV-1 at a pre-determined MOI.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Measure viral replication using a suitable method, such as a luciferase reporter gene assay (for TZM-bl cells) or p24 antigen ELISA.[2]
-
Calculate the IC50 value for each drug using non-linear regression analysis.
Checkerboard Assay
The checkerboard assay is a widely used method to screen for synergy between two compounds.[6][7][8] It involves a two-dimensional dilution matrix of the drugs being tested.
Protocol:
-
In a 96-well plate, prepare serial dilutions of this compound along the x-axis (e.g., columns 2-11) and the partner antiretroviral along the y-axis (e.g., rows B-G).
-
Row H should contain serial dilutions of rilpivirine alone, and column 12 should contain serial dilutions of the partner drug alone to determine their individual MICs within the same experiment.[5]
-
The top-left wells will have the highest concentration of both drugs, while the bottom-right wells will have the lowest.
-
Add the cell suspension to each well.
-
Infect the cells with HIV-1.
-
Incubate and measure viral replication as described for the IC50 determination.
Data Analysis: Fractional Inhibitory Concentration (FIC) Index
The results of the checkerboard assay are analyzed by calculating the Fractional Inhibitory Concentration (FIC) Index.[5]
The FIC for each drug is calculated as follows:
-
FIC of Drug A (Rilpivirine) = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B (Partner Drug) = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
The FIC Index (or Combination Index, CI) is the sum of the individual FICs:
-
FIC Index = FIC of Drug A + FIC of Drug B [9]
Interpretation of FIC Index: [5][9]
| FIC Index (CI) | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive/Indifference |
| > 4.0 | Antagonism |
A strong synergistic interaction is often characterized by a CI value < 0.3, with a very strong synergy at CI < 0.1.[2]
Data Presentation
Quantitative data from synergy experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Individual Antiretroviral Activity
| Antiretroviral Agent | IC50 (nM) | 95% Confidence Interval |
| Rilpivirine HCl | ||
| [Partner Drug 1] | ||
| [Partner Drug 2] |
Table 2: Synergy Analysis of Rilpivirine in Combination with Other Antiretrovirals
| Drug Combination | IC50 of Rilpivirine in Combination (nM) | IC50 of Partner Drug in Combination (nM) | FIC of Rilpivirine | FIC of Partner Drug | FIC Index (CI) | Interaction |
| Rilpivirine + [Partner Drug 1] | ||||||
| Rilpivirine + [Partner Drug 2] |
Visualizations
Experimental Workflow for Synergy Testing
Caption: Workflow for determining antiretroviral synergy.
Rilpivirine Mechanism of Action and Potential Synergy
Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This allosteric binding induces a conformational change in the enzyme, inhibiting its function.
Synergy can be expected with antiretrovirals that have different mechanisms of action, such as:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs/NtRTIs): These drugs act as chain terminators after being incorporated into the viral DNA.
-
Integrase Strand Transfer Inhibitors (INSTIs): These drugs block the integration of viral DNA into the host cell genome.
-
Protease Inhibitors (PIs): These drugs inhibit the cleavage of viral polyproteins, preventing the maturation of new infectious virions.
Caption: Potential sites of synergistic action.
References
- 1. New Dual Combination of Dolutegravir-Rilpivirine for Switching to Maintenance Antiretroviral Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic Identification of Synergistic Drug Pairs Targeting HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 4. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Broad synergistic antiviral efficacy between a novel elite controller-derived dipeptide and antiretrovirals against drug-resistant HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rilpivirine Hydrochloride in Viral Replication Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilpivirine hydrochloride is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) widely recognized for its potent antiviral activity against Human Immunodeficiency Virus type 1 (HIV-1).[1][2] Developed by Janssen, it is a critical component of several antiretroviral therapy (ART) regimens.[3] Its high potency, favorable pharmacokinetic profile, and activity against NNRTI-resistant viral strains make it an invaluable tool compound for in vitro and in vivo studies of viral replication, drug resistance, and the development of novel antiviral strategies.[4][5]
Rilpivirine operates through the non-competitive inhibition of HIV-1 reverse transcriptase (RT), a crucial enzyme for the conversion of viral RNA into DNA.[1][3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), rilpivirine binds to an allosteric site on the RT enzyme, inducing a conformational change that disrupts its catalytic activity.[1][2] This distinct mechanism of action minimizes cross-resistance with NRTIs.[1] The diarylpyrimidine structure of rilpivirine provides conformational flexibility, allowing it to adapt to mutations in the NNRTI binding pocket and maintain activity against resistant strains.[6]
These application notes provide detailed protocols for utilizing this compound as a tool compound in key experimental assays relevant to viral replication studies.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Virus/Enzyme | Cell Line/Assay System | Value | Reference |
| EC50 | Wild-type HIV-1 | Cell-based assay | 0.4 - 0.51 nM | [4][7] |
| NNRTI-resistant HIV-1 strains | Cell-based assay | 0.1 - 2.0 nM | [4][7] | |
| K103N mutant HIV-1 | MT-4 cells | 0.35 nM | [4] | |
| L100I mutant HIV-1 | Not Specified | < 1 nM | [4] | |
| K103N/Y181C double mutant HIV-1 | Not Specified | 0.8 - 1.7 nM | [4] | |
| K103N/L100I double mutant HIV-1 | Not Specified | 2.7 nM | [4] | |
| IC50 | Wild-type HIV-1 Reverse Transcriptase | Biochemical Assay | 0.73 nM | [4] |
| Wild-type HIV-1 Reverse Transcriptase | Biochemical Assay | ~14 nM | [8] | |
| E138K mutant HIV-1 Reverse Transcriptase | Biochemical Assay | 57.7 nM | [8] | |
| CC50 | Not Specified | Not Specified | >10 µM | Not Specified in search results |
| BxPC-3 cells (pancreatic cancer) | Apoptosis assay | 24.4 µM | [2] | |
| BxPC-3 cells (pancreatic cancer) | Colony-forming assay | 16.2 µM | [2] | |
| Panc-1 cells (pancreatic cancer) | Not Specified | 294 µM | [2] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that exhibits 50% cytotoxicity to cells.
Experimental Protocols
Antiviral Activity Assay
This protocol outlines a general method for determining the antiviral activity of this compound against HIV-1 in a cell-based assay.
Materials:
-
This compound
-
Cell line susceptible to HIV-1 infection (e.g., MT-4, TZM-bl)
-
HIV-1 viral stock (e.g., laboratory-adapted strains or clinical isolates)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates
-
Reagent for quantifying viral replication (e.g., p24 antigen ELISA kit, luciferase assay reagent)
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to create a series of concentrations for testing.
-
Cell Seeding: Seed the susceptible cell line into a 96-well plate at a predetermined density to ensure logarithmic growth during the assay.
-
Compound Addition: Add the serially diluted this compound to the wells containing the cells. Include wells with no compound as a virus control and wells with cells only as a mock-infected control.
-
Viral Infection: Infect the cells with a pre-titered amount of HIV-1 stock. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus strain.
-
Incubation: Incubate the plate in a CO2 incubator at 37°C for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
Quantification of Viral Replication: At the end of the incubation period, quantify the extent of viral replication. This can be done by measuring the level of p24 antigen in the culture supernatant using an ELISA kit or by measuring the activity of a reporter gene (e.g., luciferase) in engineered cell lines like TZM-bl.
-
Data Analysis: Calculate the percentage of viral inhibition for each rilpivirine concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (LDH Release Assay)
This protocol describes the use of a lactate dehydrogenase (LDH) release assay to assess the cytotoxicity of this compound.
Materials:
-
This compound
-
Human subcutaneous pre-adipocytes (or other relevant cell line)
-
Pre-adipocyte growth medium and differentiation medium
-
24-well cell culture plates
-
LDH cytotoxicity detection kit (e.g., CytoTox 96® from Promega)
-
Microplate reader
Procedure:
-
Cell Seeding and Differentiation: Seed human subcutaneous pre-adipocytes in a 24-well plate and culture until they reach approximately 90% confluence. Induce differentiation into mature adipose cells by switching to a differentiation medium.[9]
-
Compound Treatment: Prepare working solutions of this compound in the differentiation medium at various concentrations (e.g., 10-20 µM).[9] Treat the differentiating cells with these concentrations for the desired period (e.g., up to 15 days).[9] Include untreated cells as a negative control and a positive control for maximum LDH release (provided in the kit).
-
Sample Collection: At specified time points (e.g., day 3 and day 15), collect the cell culture supernatant.[9]
-
LDH Measurement: Measure the amount of LDH released into the supernatant according to the manufacturer's protocol for the cytotoxicity detection kit.[9] This typically involves transferring the supernatant to a new 96-well plate and adding the reaction mixture.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cytotoxicity for each rilpivirine concentration by comparing the LDH release from treated cells to that of the positive and negative controls.
Resistance Profiling
This protocol provides a general framework for selecting and characterizing HIV-1 strains with reduced susceptibility to rilpivirine.
Materials:
-
This compound
-
Wild-type HIV-1 viral stock
-
Susceptible host cell line (e.g., MT-4)
-
Complete cell culture medium
-
Cell culture flasks or plates
-
Reagents for genotypic analysis (PCR primers, sequencing reagents)
-
Reagents for phenotypic analysis (as in the Antiviral Activity Assay)
Procedure:
-
In Vitro Selection: Culture the host cells with the wild-type HIV-1 in the presence of a low concentration of rilpivirine (typically near the EC50 value).
-
Passaging: Monitor the culture for signs of viral replication (cytopathic effect or p24 production). When viral breakthrough is observed, harvest the culture supernatant containing the virus and use it to infect fresh cells with a slightly increased concentration of rilpivirine.
-
Dose Escalation: Continue this process of passaging and dose escalation for multiple rounds. This selective pressure will favor the growth of viral variants with mutations that confer resistance to rilpivirine.
-
Isolation and Characterization: Once a viral population capable of replicating at significantly higher concentrations of rilpivirine is established, isolate the viral RNA.
-
Genotypic Analysis: Perform reverse transcription PCR (RT-PCR) to amplify the reverse transcriptase gene. Sequence the amplified DNA to identify mutations associated with rilpivirine resistance. Common resistance mutations include K101E/P, E138K, and Y181C/I/V.[10][11]
-
Phenotypic Analysis: To confirm that the identified mutations are responsible for the observed resistance, conduct an antiviral activity assay as described above, comparing the susceptibility of the selected virus to that of the original wild-type virus.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a typical antiviral activity assay.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. apexbt.com [apexbt.com]
- 5. academic.oup.com [academic.oup.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Rilpivirine | DNA Polymerase | Tocris Bioscience [tocris.com]
- 8. Biochemical Mechanism of HIV-1 Resistance to Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 10. [Resistance profile of rilpivirine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Nanoparticle-Based Delivery Systems for Enhanced Rilpivirine Hydrochloride Bioavailability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rilpivirine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone in the management of HIV-1 infection. However, its therapeutic efficacy is often hampered by its low aqueous solubility, which leads to variable oral bioavailability and the necessity of administration with a fatty meal. Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing the solubility, dissolution rate, and overall bioavailability of rilpivirine hydrochloride. This document provides detailed application notes and experimental protocols for the formulation and evaluation of various rilpivirine nanoparticle systems. These approaches include polymeric nanoparticles, solid lipid nanoparticles, and nanosuspensions, designed to improve oral absorption and enable long-acting injectable formulations for sustained drug release.
Data Presentation: Summary of Quantitative Data
The following tables summarize key quantitative data from various studies on rilpivirine nanoparticle formulations for easy comparison.
Table 1: Physicochemical Characterization of Rilpivirine Nanoparticles
| Nanoparticle Type | Polymer/Lipid | Method | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA Nanoparticles | Resomer 752H, Pluronic F127 | Emulsion-Solvent Evaporation | 66.0 ± 4.2 | 0.14 ± 0.05 | -10.96 ± 1.4 | 98 ± 0.7 | ~5 (w/w of polymer) | [1] |
| Chitosan Nanoparticles | Chitosan, Tween-80 | Ionic Gelation | 130.30 ± 5.29 | - | - | 77.10 ± 0.50 | - | [2] |
| Solid Lipid Nanoparticles (SLN) | Compritol, Precirol | Solvent Evaporation | - | 0.5 | -29.6 | - | 80-90 | [3] |
| Nanosuspension | Rilpivirine Base | Wet Milling | ~200 | - | - | - | 300 mg/mL (concentration) | [1][4] |
| Prodrug Nanoformulation (NM3RPV) | M3RPV Prodrug | Nanoformulation | - | - | - | - | - | [5] |
| Lipid Nanoparticles (LNP-RPV) | - | - | 98 | - | 0.29 | - | 49.78 (wt%) | [6] |
| Lipid Nanoparticles (LNP-RPV-CCR5) | - | - | 91 | - | 0.37 | - | 30.80 (wt%) | [6] |
| Nanosuspension (Optimized) | Poloxamer 407 | Nano Precipitation | 500.4 | - | -4.49 | - | - | [7] |
Table 2: In Vivo Pharmacokinetic Parameters of Rilpivirine Nanoparticles
| Nanoparticle Formulation | Animal Model | Route of Administration | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) | Key Finding | Reference |
| Rilpivirine LA Nanosuspension | Rats | IM | 5 mg/kg | - | - | - | Sustained release over 2 months.[8][9] | [8][9] |
| Rilpivirine LA Nanosuspension | Rats | SC | 5 mg/kg | - | - | - | Sustained release over 2 months.[8][9] | [8][9] |
| Rilpivirine LA Nanosuspension | Dogs | IM | 5 mg/kg | - | - | - | Sustained release over 3 months.[4] | [4] |
| Rilpivirine LA Nanosuspension | Dogs | SC | 5 mg/kg | ~25 (stable for 20 days) | - | - | More stable plasma levels than IM, sustained release over 6 months.[4][9][10] | [4][9][10] |
| NM3RPV Prodrug Nanoformulation | BALB/cJ Mice | IM | 100 mg/kg RPV-eq. | - | - | 13-fold increase vs. native drug | Sustained plasma concentrations above PA-IC90 for 25 weeks.[5] | [5] |
| Nanosponge Formulation | Sprague-Dawley Rats | Oral | - | 586 ± 5.91 | Significantly increased vs. plain RLP | - | Enhanced oral bioavailability in fasted state.[11] | [11] |
| RPV-Doc SNES | Mice | Oral | - | ~6-fold higher vs. suspension | ~6-fold higher vs. suspension | - | Significantly higher oral bioavailability and tissue penetration.[12] | [12] |
Experimental Protocols
Protocol 1: Preparation of Rilpivirine-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating rilpivirine.[1]
Materials:
-
Resomer 752H (acid terminated PLGA)
-
Pluronic F127
-
Rilpivirine (RPV)
-
Ethyl acetate
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
Procedure:
-
Prepare the organic phase: Dissolve 200 mg of Resomer 752H and 200 mg of Pluronic F127 in 3 mL of ethyl acetate by heating at 40°C in an incubating shaker bath.
-
Dissolve 10 mg of Rilpivirine in 50 µL of DMSO by heating at 40°C.
-
Add the RPV solution to the polymer solution to form a homogenous organic phase.
-
Prepare the aqueous phase: Use a suitable volume of deionized water.
-
Emulsification: Add the organic phase to the aqueous phase and sonicate to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature overnight to allow the ethyl acetate to evaporate, leading to the formation of nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove unencapsulated drug and excess surfactant.
-
Resuspend the final nanoparticle pellet in a suitable aqueous medium for characterization or lyophilize for long-term storage.
Protocol 2: Preparation of Rilpivirine Nanosuspension by Wet Milling
This protocol outlines the preparation of a long-acting injectable rilpivirine nanosuspension.[1][4]
Materials:
-
Rilpivirine base
-
Poloxamer 338 (Pluronic F108) or d-alpha-tocopheryl polyethylene glycol 1000 succinate (TPGS)
-
Sterile, buffered aqueous carrier (e.g., phosphate buffer to ensure neutral pH)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy media mill
Procedure:
-
Prepare a sterile, isotonic slurry by dispersing the rilpivirine base and a surfactant (e.g., Poloxamer 338) in the aqueous carrier.
-
Introduce the slurry and milling media into the milling chamber of a high-energy media mill.
-
Perform wet milling under aseptic conditions. The high shear forces generated by the milling media will fracture the micron-sized drug crystals into nanoparticles.
-
Monitor the particle size reduction periodically using a laser diffraction particle size analyzer until the desired average particle size (e.g., ~200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
The final drug concentration can be adjusted, for example, to 300 mg/mL.[1]
Protocol 3: Characterization of Rilpivirine Nanoparticles
A. Particle Size and Zeta Potential Analysis:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Measure the particle size (z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential using the same instrument to assess the surface charge and stability of the nanoparticles.
B. Encapsulation Efficiency and Drug Loading (Indirect Method):
-
Centrifuge a known amount of the nanoparticle suspension at high speed to separate the nanoparticles from the aqueous supernatant.
-
Carefully collect the supernatant.
-
Quantify the amount of free, unencapsulated rilpivirine in the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
C. In Vitro Drug Release:
-
Place a known amount of rilpivirine nanoparticle formulation into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline with a surfactant to ensure sink conditions) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the concentration of rilpivirine in the collected samples by HPLC.
Mandatory Visualizations
Caption: Workflow for PLGA nanoparticle preparation.
Caption: Workflow for nanosuspension preparation.
Caption: Mechanism of rilpivirine action.
References
- 1. Nanoformulations of Rilpivirine for Topical Pericoital and Systemic Coitus-Independent Administration Efficiently Prevent HIV Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Development of a long-acting injectable formulation with nanoparticles of rilpivirine (TMC278) for HIV treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Creation of a Long-Acting Rilpivirine Prodrug Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCR5 Decorated Rilpivirine Lipid Nanoparticles Build Myeloid Drug Depots Which Sustains Antiretroviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpsonline.com [wjpsonline.com]
- 8. Pharmacokinetics and Disposition of Rilpivirine (TMC278) Nanosuspension as a Long-Acting Injectable Antiretroviral Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Advances in nanomedicine drug delivery applications for HIV therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Item - Rilpivirine Ionic Liquid Nanoemulsion Augments the Oral Bioavailability of Rilpivirine and Its Delivery to the HIV Sanctuary Sites - figshare - Figshare [figshare.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Rilpivirine Hydrochloride in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of rilpivirine hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound, and how is it affected by pH?
A1: this compound is practically insoluble in water over a wide pH range.[1] Its solubility is pH-dependent, with increased solubility in acidic environments.[2] The low aqueous solubility (0.0166 mg/mL) presents a significant challenge for in vitro and in vivo studies, often leading to dissolution rate-limited absorption and low bioavailability (32%).[3][4]
Q2: What are the recommended organic solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents. For preparing stock solutions, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used.[5][6] It is also reported to be soluble in methanol, ethanol, and acetonitrile.[1] However, for aqueous-based assays, it is crucial to first dissolve the compound in a minimal amount of an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[5]
Q3: My this compound precipitates when I add it to my aqueous buffer for an in vitro assay. What can I do?
A3: This is a common issue due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:
-
Use a co-solvent: First, dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous buffer.[5]
-
Adjust the pH: Since this compound's solubility increases in acidic conditions, lowering the pH of your buffer (if experimentally permissible) may help.[2]
-
Employ a solubilization technique: For more stable solutions, consider using techniques like solid dispersion, nanosuspension, or cyclodextrin complexation, which are detailed in the troubleshooting guides below.
Q4: What are the main strategies to enhance the solubility and dissolution rate of this compound for research purposes?
A4: The primary strategies to overcome the poor aqueous solubility of this compound include:
-
Solid Dispersion: Dispersing this compound in a hydrophilic carrier matrix at a solid state.[4][7]
-
Nanosuspension: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.[8]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity to form an inclusion complex with enhanced solubility.[3]
Data Presentation: Solubility of this compound
Table 1: Solubility in Common Organic Solvents
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 50 - 81 mg/mL | [9][10][11][12] |
| Dimethylformamide (DMF) | ~0.3 mg/mL | [5] |
| Methanol | Soluble | [1] |
| Ethanol | Insoluble | [10] |
| Acetonitrile | Soluble | [1] |
| Polyethylene Glycol 400 (PEG 400) | Moderately Soluble (~40 mg/mL) | [13] |
Table 2: Aqueous Solubility at Different pH Values
| Aqueous Medium | pH | Solubility | Reference(s) |
| Water | Neutral | Practically Insoluble (<0.1 mg/mL) | [1][10][13] |
| 0.1 N HCl | 1.2 | Increased solubility | [2][14] |
| Phosphate Buffer | 6.8 | Soluble | [15] |
| DMF:PBS (1:3) | 7.2 | ~0.25 mg/mL | [5] |
Note: "Soluble" indicates that the source states solubility without providing a specific quantitative value. The actual solubility can vary based on experimental conditions.
Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies and troubleshooting for common techniques used to enhance the aqueous solubility of this compound.
Solid Dispersion by Solvent Evaporation
Solid dispersion is a technique where the drug is dispersed in an inert, hydrophilic carrier to increase its dissolution rate and solubility.
Caption: Workflow for preparing this compound solid dispersion.
-
Materials: this compound, Polyethylene glycol (PEG) 6000, Dichloromethane (or a suitable organic solvent).
-
Preparation of Solutions:
-
Accurately weigh this compound and PEG 6000 in a 1:3 weight ratio.
-
Dissolve the weighed this compound in a minimal amount of dichloromethane in a beaker with magnetic stirring.
-
In a separate beaker, dissolve the PEG 6000 in dichloromethane.
-
-
Mixing:
-
Once both are completely dissolved, add the this compound solution to the PEG 6000 solution while continuously stirring.
-
Continue stirring for 30 minutes to ensure a homogenous mixture.
-
-
Solvent Evaporation:
-
Transfer the mixture to a rotary evaporator.
-
Evaporate the dichloromethane under reduced pressure at a temperature of 40-50°C until a solid mass is formed.
-
-
Drying and Processing:
-
Scrape the solid dispersion from the flask and place it in a desiccator under vacuum overnight to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a fine-mesh sieve to ensure uniform particle size.
-
Store the final product in a tightly sealed container in a desiccator.[4][16][17]
-
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oily or sticky final product | Incomplete solvent removal. | Dry the solid dispersion for a longer duration under vacuum. Ensure the drying temperature is below the melting point of the components. |
| Drug recrystallization (cloudy appearance) | Drug and carrier are not miscible in the chosen ratio; improper solvent selection. | Screen different drug-to-carrier ratios. Select a solvent in which both drug and carrier are highly soluble. |
| Low dissolution enhancement | Incomplete amorphization of the drug; non-uniform dispersion. | Optimize the solvent evaporation process (e.g., faster evaporation rate). Ensure thorough mixing of the drug and carrier solutions. |
| Phase separation during storage | The solid dispersion is thermodynamically unstable. | Store the solid dispersion in a cool, dry place. Consider using a carrier with a higher glass transition temperature. |
Nanosuspension by High-Pressure Homogenization
Nanosuspensions consist of pure drug particles in the nanometer range, stabilized by surfactants and/or polymers, dispersed in a liquid medium.
Caption: Troubleshooting logic for common issues in nanosuspension formulation.
-
Materials: this compound, Stabilizer (e.g., Poloxamer 407), Purified water.
-
Preparation of Pre-suspension:
-
Dissolve the stabilizer (e.g., 2% w/v Poloxamer 407) in purified water with gentle heating and stirring until a clear solution is obtained. Cool to room temperature.
-
Disperse the this compound powder (e.g., 5% w/v) in the stabilizer solution.
-
Homogenize this pre-suspension using a high-shear homogenizer (e.g., Ultra-Turrax) at 5,000-10,000 rpm for 5-10 minutes to break down large drug aggregates.
-
-
High-Pressure Homogenization:
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanosuspension.
-
Visually inspect for any signs of aggregation or sedimentation.
-
-
Storage: Store the nanosuspension at 4°C.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Large particle size or high PDI after homogenization | Insufficient homogenization pressure or cycles; Ineffective pre-homogenization. | Increase the homogenization pressure and/or the number of cycles. Optimize the pre-suspension preparation to ensure a fine, uniform dispersion before high-pressure homogenization. |
| Particle aggregation during storage | Insufficient amount or inappropriate type of stabilizer; Low zeta potential. | Increase the concentration of the stabilizer. Use a combination of steric and electrostatic stabilizers. |
| Crystal growth over time (Ostwald ripening) | The energetic state of the nanoparticles favors the growth of larger particles at the expense of smaller ones. | Select a stabilizer that strongly adsorbs to the drug particle surface. Consider converting the nanosuspension to a solid form (e.g., by freeze-drying with a cryoprotectant).[8] |
| Clogging of the homogenizer | Presence of large drug particles in the pre-suspension. | Filter the pre-suspension through a suitable mesh before introducing it into the high-pressure homogenizer. |
Cyclodextrin Inclusion Complexation by Kneading Method
This method involves the formation of an inclusion complex by intimately mixing the drug and cyclodextrin with a small amount of solvent.
Caption: Workflow for preparing a this compound-cyclodextrin complex.
-
Materials: this compound, β-Cyclodextrin, Ethanol, Water.
-
Mixing and Kneading:
-
Accurately weigh this compound and β-cyclodextrin in a 1:1 molar ratio and place them in a glass mortar.
-
Mix the powders thoroughly.
-
Add a small amount of a hydro-alcoholic solution (e.g., ethanol:water 1:1 v/v) dropwise to the powder mixture to form a thick, homogenous paste.
-
-
Drying and Processing:
-
Transfer the kneaded mass to a petri dish and dry it in an oven at 50°C until a constant weight is achieved.
-
Pulverize the dried complex using a mortar and pestle.
-
Pass the powdered complex through a fine-mesh sieve.
-
Store the final product in a desiccator.
-
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low complexation efficiency | Inappropriate drug-to-cyclodextrin ratio; Insufficient kneading time. | Optimize the molar ratio of drug to cyclodextrin (e.g., 1:1, 1:2). Increase the kneading time to facilitate complex formation. |
| Presence of uncomplexed drug | Incomplete interaction between the drug and cyclodextrin. | Wash the final product with a solvent in which the free drug is sparingly soluble but the complex is not, to remove any surface-adhered drug. |
| Sticky or pasty final product after drying | Insufficient drying; Hygroscopic nature of the complex. | Extend the drying time or increase the drying temperature (if the drug is stable). Store the final product in a desiccator immediately after drying. |
| No significant improvement in solubility | Formation of a physical mixture instead of a true inclusion complex. | Characterize the product using techniques like DSC, XRD, or FTIR to confirm the formation of an inclusion complex. The disappearance of the drug's melting peak in DSC is a good indicator of complexation.[5][10] |
Analytical Protocols for Quantification
Accurate quantification of this compound is essential for solubility studies and dissolution testing.
UV-Vis Spectrophotometric Method
This method is suitable for rapid quantification in simple matrices.
-
Solvent Selection: A mixture of methanol and water (e.g., 8:2 v/v) or 0.1 N HCl can be used as a solvent.[21][22]
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the chosen solvent to get a 1 mg/mL stock solution. Sonication may be required to ensure complete dissolution.[21]
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions by diluting the stock solution to concentrations ranging from 0.5 to 3.0 µg/mL.[21]
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is approximately 280-305 nm depending on the solvent.[21][22][23]
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Dilute the experimental samples to fall within the concentration range of the calibration curve.
-
Measure the absorbance of the sample and determine the concentration using the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a more specific and sensitive method for quantification, especially in complex matrices.
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[24]
-
Mobile Phase: A mixture of a buffer (e.g., pH 4.5 acetate buffer) and an organic modifier (e.g., methanol and acetonitrile) in a ratio like 60:30:10 v/v/v.[24]
-
Flow Rate: 1.0 - 1.5 mL/min.[24]
-
Detection Wavelength: 258 nm.[24]
-
Injection Volume: 10-20 µL.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound in the mobile phase or a suitable diluent.
-
Generate a calibration curve by injecting a series of standard solutions of known concentrations.
-
Prepare sample solutions by diluting them with the mobile phase to a concentration within the linear range of the assay.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the this compound concentration in the samples by comparing the peak area with the calibration curve.
-
Disclaimer: The provided protocols are examples and may require optimization based on specific experimental conditions and available equipment.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of Solubility and Dissolution of Rilpivirine Solid Dispersions by Solvent Evaporation Technique and Novel Carriers | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. US9233935B2 - this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. wjpsonline.com [wjpsonline.com]
- 9. medkoo.com [medkoo.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Rilpivirine | HIV Protease | Reverse Transcriptase | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ijprajournal.com [ijprajournal.com]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 16. ejpmr.com [ejpmr.com]
- 17. researchgate.net [researchgate.net]
- 18. ajpsonline.com [ajpsonline.com]
- 19. Preparation and Characterisation of Nevirapine Oral Nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ENHANCEMENT OF SOLUBILITY OF RILPIVIRINE BY INCLUSION COMPLEXATION WITH CYCLODEXTRINS | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 21. e-journals.in [e-journals.in]
- 22. rjptonline.org [rjptonline.org]
- 23. Simultaneous Spectrophotometric Method for Determination of Emtricitabine and Tenofovir Disoproxil Fumarate in Three-Component Tablet Formulation Containing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ijisrt.com [ijisrt.com]
Technical Support Center: Rilpivirine Hydrochloride Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of rilpivirine hydrochloride degradation products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common degradation products of this compound observed during forced degradation studies?
A1: Forced degradation studies on this compound have identified several key degradation products. Under various stress conditions such as acidic, alkaline, oxidative, thermal, and photolytic stress, the most commonly reported impurities include RLP-Amide A, RLP-Amide B, and the Z-isomer of rilpivirine (Z-RLP)[1][2]. Other identified degradation products include a nitrile impurity and a dimer impurity[3][4].
Q2: I am observing poor separation between rilpivirine and its degradation products in my HPLC analysis. What can I do?
A2: Poor separation can be due to several factors. Here are some troubleshooting steps:
-
Optimize the Mobile Phase: The choice of mobile phase is critical. A gradient elution is often more effective than an isocratic one for separating multiple degradation products. A common mobile phase consists of a buffer (e.g., pH 3.0) and an organic modifier like acetonitrile[1][2]. Experiment with the gradient profile, such as the initial and final organic phase concentrations and the gradient ramp.
-
Adjust the Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution. A temperature of 55°C has been used successfully[1][2].
-
Check the Column Chemistry: An Agilent Zorbax Eclipse XDB C18 column (150x2.1mm, 1.8µm) has been shown to be effective for separating rilpivirine and its impurities[1]. Ensure your column is in good condition and appropriate for the separation of these types of compounds.
-
Verify Flow Rate: Ensure a consistent and appropriate flow rate is used. A flow rate of 0.55 mL/min has been reported in a successful separation method[1][2].
Q3: How can I confirm the identity of the degradation products I am observing?
A3: A combination of analytical techniques is typically required for structural elucidation of degradation products:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weight of the degradation products, which is a critical piece of information for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including 2D techniques, can provide detailed structural information to definitively identify the impurities[5].
-
Reference Standards: Comparing the retention times and mass spectra of your observed peaks with certified reference standards of known impurities is the most straightforward way to confirm their identity.
Q4: Under which stress conditions is this compound most susceptible to degradation?
A4: this compound shows susceptibility to a range of stress factors. Significant degradation has been observed under acidic conditions combined with heat, as well as under basic conditions, leading to the formation of RLP-Amide A and RLP-Amide B[1]. It has been found to be relatively stable under thermal stress alone and oxidative stress[1]. Photolytic stress can also lead to the formation of impurities[3].
Quantitative Data Summary
The following table summarizes the key degradation products of this compound identified under various forced degradation conditions.
| Degradation Product | Stress Condition(s) Leading to Formation | Analytical Method for Identification | Reference |
| RLP-Amide A | Acidic (with heat), Basic | RP-HPLC, LC-MS | [1] |
| RLP-Amide B | Acidic (with heat), Basic | RP-HPLC, LC-MS | [1] |
| Z-RLP (Z-isomer) | Alkaline hydrolysis, Photodegradation | RP-HPLC, NMR | [1][3][5] |
| Nitrile Impurity | Oxidative | UPLC-MS | [3][4] |
| Dimer Impurity | Alkaline hydrolysis, Photodegradation | UPLC-MS | [3][4] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Acid Degradation: To an aliquot of the stock solution, add 0.1 N HCl. Heat the solution at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Degradation: To another aliquot, add 0.1 N NaOH. Keep the solution at room temperature or heat as required. Neutralize before analysis.
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat at a specific temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV light (e.g., 254 nm) and visible light.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method.
Protocol 2: RP-HPLC Method for Rilpivirine and its Degradation Products
This protocol provides a starting point for an RP-HPLC method based on published literature[1][2].
-
Column: Agilent Zorbax Eclipse XDB C18 (150 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Buffer at pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient program starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B. A typical starting point could be 68:32 (v/v) of A:B[1].
-
Flow Rate: 0.55 mL/min
-
Column Temperature: 55°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 3 µL
Visualizations
Caption: Experimental workflow for forced degradation studies of rilpivirine HCl.
Caption: Logical relationship for the identification of degradation products.
References
- 1. Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation : Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. vivekanandcollege.ac.in [vivekanandcollege.ac.in]
- 5. Atropisomerism in this compound: Spectroscopic characterization of Rilpivirine and related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rilpivirine Hydrochloride for In Vitro Antiviral Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing rilpivirine hydrochloride in in vitro antiviral assays. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is rilpivirine and what is its mechanism of action?
Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] It is a diarylpyrimidine derivative used in the treatment of HIV-1 infections.[1][2] Its mechanism of action involves non-competitively binding to a specific allosteric site on the HIV-1 reverse transcriptase (RT) enzyme.[1][3] This binding induces a conformational change in the enzyme, which inhibits its function and blocks the conversion of viral RNA into DNA, thereby halting viral replication.[1][3] Rilpivirine's flexible structure allows it to be effective against both wild-type HIV-1 and many NNRTI-resistant strains.[1][2][4]
Q2: How should I dissolve this compound for my in vitro assays?
This compound has poor aqueous solubility.[5] It is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[6] For cell culture experiments, it is recommended to first prepare a high-concentration stock solution in 100% DMSO.[7][8] This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity. For maximum solubility in aqueous buffers, rilpivirine can be dissolved in DMF first and then diluted with the buffer.[6] A 1:3 solution of DMF to PBS (pH 7.2) can achieve a solubility of approximately 0.25 mg/ml.[6]
Q3: What is a typical starting concentration range for rilpivirine in an antiviral assay?
The effective concentration (EC50) of rilpivirine against wild-type HIV-1 is in the sub-nanomolar to low nanomolar range.[4][7][9] A good starting point for a dose-response experiment would be a broad concentration range spanning from picomolar to micromolar concentrations (e.g., 0.01 nM to 10 µM) to capture the full dose-response curve.
Q4: How do I determine the cytotoxicity of rilpivirine in my cell line?
To determine the 50% cytotoxic concentration (CC50), you should perform a cytotoxicity assay in parallel with your antiviral assay, using the same cell line, media, and incubation conditions. Common methods include MTT, XTT, or resazurin-based assays, which measure cell viability.[10] The CC50 value is crucial for calculating the selectivity index (SI = CC50/EC50), which is a measure of the drug's therapeutic window.
Q5: Can serum in the cell culture medium affect rilpivirine's activity?
Yes, the presence of serum proteins, particularly albumin, can affect the antiviral activity of rilpivirine, as it is highly protein-bound (>99%).[2] This binding can reduce the concentration of free, active drug available to inhibit the virus. It is important to maintain consistent serum concentrations across all experiments to ensure reproducibility.
Troubleshooting Guide
Issue: I am not observing any antiviral activity.
-
Check Drug Concentration and Preparation:
-
Verify the calculations for your serial dilutions.
-
Ensure your stock solution was prepared correctly and has not degraded. Rilpivirine stock solutions in DMSO can be stored at -20°C or -80°C.[4]
-
Confirm the purity and identity of your this compound compound.
-
-
Evaluate Viral Strain and Cell Line:
-
Confirm that the viral strain you are using is sensitive to rilpivirine. While potent against many mutants, some highly resistant strains may show reduced susceptibility.
-
Ensure your cell line supports robust viral replication.
-
-
Review Assay Protocol:
-
Confirm that the viral inoculum is appropriate to produce a measurable signal in your assay readout.
-
Check the incubation times and assay conditions.
-
Issue: I am observing high cytotoxicity at concentrations where I expect to see antiviral activity.
-
Assess Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding cytotoxic levels for your specific cell line (typically <0.5%).
-
Determine the CC50: Perform a cytotoxicity assay to accurately determine the toxic concentration range of rilpivirine for your cells. The CC50 for rilpivirine can vary significantly between cell lines.[7][11]
-
Cell Health: Ensure your cells are healthy and not overly confluent before starting the experiment, as stressed cells can be more susceptible to drug-induced toxicity.
Issue: The rilpivirine is precipitating in my cell culture medium.
-
Check Stock and Final Concentrations: Rilpivirine has low aqueous solubility.[5] Precipitation can occur if the final concentration in the aqueous medium is too high.
-
Improve Solubilization: When diluting the DMSO stock into the medium, vortex or pipette vigorously to ensure rapid and even dispersion. Warming the medium to 37°C may also help.
-
Use a Carrier: For some applications, formulating rilpivirine with carriers like cyclodextrins or as a nanosuspension can improve solubility, although this may not be necessary for standard in vitro assays.[4]
Issue: My results are inconsistent between experiments.
-
Standardize Protocols: Ensure all experimental parameters are consistent, including cell passage number, seeding density, serum concentration in the medium, viral titer, and incubation times.
-
Reagent Quality: Use fresh dilutions of rilpivirine for each experiment from a validated stock solution. Ensure the quality of your cell culture medium, serum, and other reagents.
-
Assay Readout: Verify the stability and linearity of your assay readout (e.g., luciferase activity, p24 ELISA). Include appropriate positive and negative controls in every plate.
Data Presentation
Table 1: In Vitro Antiviral Activity (EC50) of Rilpivirine Against HIV-1
| Cell Line / Virus Type | EC50 Value | Reference |
| Wild-type HIV-1 | 0.1 nM to 2 nM | [7] |
| Wild-type HIV-1 | 0.51 nM | [6] |
| Wild-type HIV-1 | 0.4 nM | [9][11] |
| Human PBMC (HIV-1 subtype D) | 0.00026 µM (0.26 nM) | [7] |
| K103N mutant | 0.35 nM | [4] |
| Y181C mutant | 51 nM | [9] |
| K103N/Y181C double mutant | 0.8-1.7 nM | [4] |
| Clinical Isolates (81%) | < 1 nM | [9] |
| Naive & Pre-treated Patients (Population Model) | 65 ng/mL | [12][13] |
Table 2: In Vitro Cytotoxicity (CC50) of Rilpivirine
| Cell Line | CC50 Value | Reference |
| Human MT4 cells | 2 µM | [7] |
| Generic Cell Line | 10 ± 0.6 μM | [11] |
| TZM-bl cells | 19.4 µM | [9] |
| BxPC-3 (Pancreatic Cancer) | 24.4 µM (apoptosis assay) | [1] |
| Panc-1 (Pancreatic Cancer) | 294 µM | [1] |
Table 3: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 73 mg/mL (199.22 mM) | [7] |
| DMSO | 81 mg/mL (201.05 mM) | [8] |
| DMF | ~0.3 mg/mL | [6] |
| DMF:PBS (1:3, pH 7.2) | ~0.25 mg/mL | [6] |
| Water | Insoluble | [8] |
| Ethanol | Insoluble | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile, high-quality DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Dissolution: Vortex the tube vigorously until the powder is completely dissolved. Gentle warming at 37°C for a few minutes may aid dissolution.[4]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[4]
Protocol 2: Determination of EC50 in a Cell-Based Antiviral Assay
-
Cell Seeding: Seed a 96-well plate with your target cells at a predetermined density that will maintain viability throughout the experiment. Incubate overnight to allow for cell adherence.
-
Drug Dilution: Prepare a series of 2-fold or 3-fold dilutions of rilpivirine from your stock solution in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of rilpivirine. Include "cells only" (no virus, no drug) and "virus only" (no drug) controls.
-
Infection: Add the HIV-1 virus stock at a pre-determined multiplicity of infection (MOI) to all wells except the "cells only" control.
-
Incubation: Incubate the plate for a period appropriate for the viral replication cycle and your assay readout (typically 3-7 days).
-
Assay Readout: Quantify the extent of viral replication using a suitable method, such as a p24 ELISA, a luciferase reporter assay, or measuring reverse transcriptase activity in the supernatant.
-
Data Analysis: Plot the percentage of viral inhibition against the log of the drug concentration. Use a non-linear regression analysis to fit the data to a dose-response curve and calculate the EC50 value.
Protocol 3: Determination of CC50 in a Cytotoxicity Assay
-
Cell Seeding: Seed a 96-well plate with the same cell line and at the same density as your antiviral assay. Incubate overnight.
-
Drug Dilution: Prepare the same serial dilutions of rilpivirine as used in the antiviral assay.
-
Treatment: Add the drug dilutions to the cells. Include "cells only" (no drug) and "vehicle control" (highest concentration of DMSO used) wells.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance or fluorescence on a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the drug concentration. Use non-linear regression to determine the CC50 value.
Visualizations
Caption: Rilpivirine binds to an allosteric site on HIV-1 RT, inhibiting its function.
Caption: Experimental workflow for determining optimal rilpivirine concentration.
Caption: A decision tree for troubleshooting common rilpivirine assay issues.
References
- 1. Evolution of Antiretroviral Drug Rilpivirine and Approach to Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. A comparison of the ability of rilpivirine (TMC278) and selected analogues to inhibit clinically relevant HIV-1 reverse transcriptase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Concentration-response model of rilpivirine in a cohort of HIV-1-infected naive and pre-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peak tailing and asymmetry in rilpivirine hydrochloride HPLC analysis
This guide provides troubleshooting assistance for common issues related to peak tailing and asymmetry during the HPLC analysis of rilpivirine hydrochloride.
Troubleshooting Guide
Q1: My rilpivirine peak is tailing significantly. What are the most common causes?
Peak tailing, an asymmetry where the latter half of the peak is broader than the front half, is a frequent issue in HPLC.[1][2] For basic compounds like this compound, the primary causes are often related to secondary chemical interactions with the stationary phase or issues with the chromatographic conditions.
Primary Causes of Peak Tailing:
-
Secondary Silanol Interactions: Rilpivirine contains basic amine functional groups. These groups can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[3][4][5] This secondary retention mechanism slows the elution of a portion of the analyte molecules, causing the peak to tail.[6]
-
Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of rilpivirine, a mix of ionized and unionized forms can exist, leading to peak distortion.[7][8] An inappropriate pH can also increase the ionization of silanol groups, exacerbating secondary interactions.[3][6]
-
Column Problems: Physical issues with the column, such as the formation of a void at the inlet, channeling in the packing bed, or a partially blocked inlet frit, can cause peak distortion for all analytes.[3][9][10]
-
Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a right-triangle peak shape.[6][11]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and peak tailing.[7][11]
Q2: How does the mobile phase pH affect the peak shape of rilpivirine?
Mobile phase pH is a critical parameter for controlling the retention, selectivity, and peak shape of ionizable compounds like rilpivirine.[8][12] Since rilpivirine is a basic compound, pH adjustments can be used strategically to minimize tailing.
-
Low pH (pH 2-3): Operating at a low pH ensures that the acidic silanol groups on the silica stationary phase are fully protonated (neutral).[3][5] This minimizes their ability to interact with the positively charged rilpivirine molecules, leading to improved peak symmetry.[6] Several validated methods for rilpivirine use a mobile phase pH of around 3.0.[13][14]
-
Mid-Range pH (pH 4-7): This range is often problematic. The silanol groups become increasingly deprotonated (negatively charged), creating strong ionic interaction sites that cause significant peak tailing for basic analytes.[3][15]
-
High pH (pH > 8): At a high pH, basic compounds like rilpivirine are in their neutral, free-base form. This can also improve peak shape and increase retention.[12][16] However, this approach requires a pH-stable HPLC column, as traditional silica-based columns can degrade above pH 8.[17]
The following table demonstrates the impact of lowering mobile phase pH on the peak asymmetry of basic drug compounds.
| Mobile Phase pH | Asymmetry Factor (As) for Methamphetamine* | Interpretation |
| 7.0 | 2.35 | Severe Peak Tailing |
| 3.0 | 1.33 | Improved Symmetry |
| Data from a five-component mix of basic drugs, illustrating the principle of pH adjustment.[3] |
Q3: What should I do if I suspect secondary interactions with the column are causing peak tailing?
If secondary silanol interactions are the suspected cause, several strategies can be employed.
-
Adjust Mobile Phase pH: Lower the mobile phase pH to around 2.5-3.0 to protonate the silanol groups.[3][5] This is often the most effective first step.
-
Use a High-Purity, End-Capped Column: Modern Type B silica columns are high-purity and have fewer acidic silanol groups.[1] "End-capped" columns have been chemically treated to block many of the residual silanols, significantly reducing their potential for secondary interactions.[3][7][10]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help maintain a stable pH and mask some of the residual silanol activity.[11][18]
-
Add a Mobile Phase Modifier: Historically, a competing base like triethylamine (TEA) was added to the mobile phase to preferentially interact with the active silanol sites.[1] While effective, this is less common with modern, high-quality columns.
Experimental Protocols
Protocol 1: Representative RP-HPLC Method for this compound
This protocol is a composite based on several validated methods and serves as a robust starting point.[13][14][19][20]
-
Instrumentation: HPLC system with UV or PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Gemini-Phenomenex, Zorbax, Hypersil).[13][19]
-
Mobile Phase:
-
Aqueous Component (A): 15-20 mM Potassium Dihydrogen Phosphate. Adjust pH to 3.0 with phosphoric acid.[13][14]
-
Organic Component (B): Acetonitrile and/or Methanol.
-
Composition: A common starting point is a mixture of the aqueous buffer and organic solvent(s). Ratios can range from 40:60 to 60:40 (Aqueous:Organic). For example, one method uses Acetonitrile:Buffer (55:45 v/v).[19] Another uses a gradient elution starting with 30% methanol.[13]
-
-
Flow Rate: 1.0 mL/min.[19]
-
Column Temperature: 30°C.[20]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in a diluent that is identical to or weaker than the mobile phase. A common diluent is a 50:50 mixture of acetonitrile and water.
Protocol 2: Diagnosing a Column Void or Blockage
If all peaks in your chromatogram (not just rilpivirine) suddenly show tailing or splitting, a physical problem with the column may be the cause.[6]
-
Disconnect the Column: Disconnect the column from the detector and run the pump at a typical flow rate (e.g., 1 mL/min) with your mobile phase. The system backpressure should be very low. If it's high, there is a blockage upstream of the column.
-
Reverse and Flush the Column: If the manufacturer's instructions permit, disconnect the column from the injector and detector. Reconnect it in the reverse direction and flush with a strong, compatible solvent (e.g., 100% acetonitrile for a reversed-phase column) at a low flow rate (0.5 mL/min). This can sometimes dislodge particulates from the inlet frit.
-
Perform a Column Performance Test: Inject a standard compound under ideal conditions and compare the peak shape and efficiency (plate count) to the results from when the column was new. A significant drop in performance indicates the column may need to be replaced.[21]
-
Substitute the Column: The quickest way to confirm a column problem is to replace it with a new, identical column. If the peak shape improves, the original column was the source of the issue.[3]
Mandatory Visualizations
// Nodes start [label="Peak Tailing Observed for Rilpivirine", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_all_peaks [label="Does it affect all peaks?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Paths for "All Peaks" all_peaks [label="Yes", color="#34A853"]; system_issue [label="Suspect System or Column Hardware Issue", fillcolor="#F1F3F4", fontcolor="#202124"]; check_void [label="Check for column void / blocked frit", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_leaks [label="Check for leaks or extra-column volume", fillcolor="#4285F4", fontcolor="#FFFFFF"]; replace_column [label="Replace column", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Paths for "Only Rilpivirine Peak" one_peak [label="No", color="#EA4335"]; chemical_issue [label="Suspect Chemical Interaction or Method Issue", fillcolor="#F1F3F4", fontcolor="#202124"]; check_ph [label="Check Mobile Phase pH\n(Is it pH 2.5-3.5?)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_column_chem [label="Check Column Chemistry\n(Is it end-capped?)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_sample [label="Check Sample Prep\n(Overload? Strong solvent?)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_ph [label="Adjust pH to ~3.0", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; use_new_column [label="Use end-capped column", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; adjust_sample [label="Dilute sample / use mobile phase as solvent", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_all_peaks; check_all_peaks -> system_issue [label=all_peaks]; system_issue -> {check_void, check_leaks}; check_void -> replace_column;
check_all_peaks -> chemical_issue [label=one_peak]; chemical_issue -> {check_ph, check_column_chem, check_sample}; check_ph -> adjust_ph; check_column_chem -> use_new_column; check_sample -> adjust_sample; } Caption: A logical workflow for diagnosing the root cause of peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable peak asymmetry or tailing factor?
Ideally, peaks should be perfectly symmetrical, with a tailing factor (Tf) or asymmetry factor (As) of 1.0. In practice, a value between 0.9 and 1.2 is generally considered acceptable for most applications.[22] However, for many assays, peaks with an As value up to 1.5 are permissible.[3] Values greater than 2.0 indicate a significant problem that requires troubleshooting.
Q2: What type of HPLC column is best for analyzing this compound?
A high-purity, silica-based, end-capped C18 column is the most common and effective choice for analyzing rilpivirine.[13][14][19] These columns provide the necessary hydrophobic retention while minimizing the secondary silanol interactions that cause peak tailing with basic compounds.[7][10]
Q3: Can I use a mobile phase additive to improve peak shape?
Yes. Besides adjusting pH with acids like phosphoric or formic acid, using a buffer is highly recommended. A buffer, such as potassium phosphate or ammonium acetate, helps maintain a constant pH across the column, which is crucial for reproducible retention times and symmetric peaks.[18] A buffer concentration of 10-50 mM is typically effective.[11]
Q4: How do I know if my column is overloaded?
Column overload typically presents with a specific type of peak distortion: the front of the peak becomes sharper (less sloped) while the back of the peak shows significant tailing, resembling a right triangle.[6] Additionally, retention time may decrease slightly as the sample mass increases.[6] To confirm overload, simply dilute your sample and reinject it. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[6][11]
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. i01.yizimg.com [i01.yizimg.com]
- 7. chromtech.com [chromtech.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. uhplcs.com [uhplcs.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. ijpbs.com [ijpbs.com]
- 14. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and this compound in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. moravek.com [moravek.com]
- 18. hplc.eu [hplc.eu]
- 19. researchgate.net [researchgate.net]
- 20. ijisrt.com [ijisrt.com]
- 21. cytivalifesciences.com [cytivalifesciences.com]
- 22. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Improving the Stability of Rilpivirine Hydrochloride Stock Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for preparing and storing stable Rilpivirine Hydrochloride (HCl) stock solutions. Adherence to these guidelines is critical for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a Rilpivirine HCl stock solution?
A: Rilpivirine HCl is practically insoluble in water over a wide pH range.[1] For research purposes, organic solvents are required. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used.[2] A mixture of methanol and water (8:2 v/v) with sonication has also been successfully used to prepare 1 mg/mL solutions.[3]
Q2: How should I store my Rilpivirine HCl stock solution?
A: For long-term storage (months to years), stock solutions in solvents like DMSO should be kept at -20°C or -80°C.[4] For short-term storage (days to weeks), 2-8°C is acceptable. The solid, crystalline form of Rilpivirine is stable for at least four years when stored at -20°C.[2] Always store solutions in tightly sealed containers in a dry, cool, and well-ventilated place.[5]
Q3: For how long is an aqueous working solution of Rilpivirine HCl stable?
A: It is not recommended to store aqueous solutions of Rilpivirine for more than one day due to its low solubility and potential for precipitation.[2] Prepare fresh aqueous dilutions from your organic stock solution immediately before each experiment.
Q4: My Rilpivirine HCl solution appears cloudy or has precipitated. What should I do?
A: Cloudiness or precipitation indicates that the compound has fallen out of solution. This can be due to low temperature (for non-aqueous stocks) or poor solubility in an aqueous buffer. Gently warm the stock solution and vortex or sonicate to redissolve. If precipitation occurs after dilution into an aqueous buffer, it may be necessary to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice to improve solubility.[2]
Q5: What are the main degradation pathways for Rilpivirine HCl?
A: Rilpivirine HCl is susceptible to degradation under specific stress conditions. Significant degradation occurs via hydrolysis in both acidic and basic conditions, particularly when combined with heat, leading to the formation of amide impurities (RLP Amide A and RLP Amide B).[6] It is also sensitive to photolytic stress, which can cause isomerization to Z-Rilpivirine.[6] The compound is relatively stable under oxidative stress and acidic conditions without heat.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility or Precipitation | - Incorrect solvent selection.- Solution concentration is too high.- Low temperature of storage.- Dilution into an incompatible aqueous buffer. | - Use recommended solvents like DMSO or DMF.[2]- Perform serial dilutions to find the maximum soluble concentration.- Gently warm and sonicate the solution to redissolve.- For aqueous buffers, prepare an intermediate dilution in a miscible solvent like DMF before final dilution.[2] |
| Inconsistent Experimental Results | - Stock solution degradation.- Inaccurate concentration due to precipitation.- Use of aged aqueous solutions. | - Aliquot stock solutions and store at -20°C or -80°C to avoid freeze-thaw cycles.[4]- Before use, ensure the stock solution is clear and fully dissolved.- Always prepare fresh aqueous working solutions for each experiment.[2] |
| Suspected Degradation | - Improper storage (e.g., exposure to light or high temperatures).- Contamination of the stock solution.- Use of acidic or basic buffers for prolonged periods. | - Store stock solutions protected from light in a dark, cold environment.[5]- Use sterile techniques and high-purity solvents to prepare solutions.- If stability is a concern, verify the integrity of the compound using a stability-indicating method like RP-HPLC.[7][8] |
Data & Protocols
Data Presentation
Table 1: Solubility of this compound
| Solvent / Medium | Approximate Solubility | Notes | Source(s) |
|---|---|---|---|
| Water | Practically Insoluble | Solubility is pH-dependent. | [1] |
| DMSO | ~0.2 mg/mL | Common solvent for creating high-concentration stock solutions. | [2] |
| Dimethylformamide (DMF) | ~0.3 mg/mL | Can be used as an intermediate solvent for aqueous preparations. | [2] |
| 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL | Achieved by first dissolving in DMF, then diluting with buffer. | [2] |
| Methanol:Water (8:2) | Up to 1 mg/mL | Requires sonication to fully dissolve. |[3] |
Table 2: Recommended Storage Conditions
| Formulation | Condition | Duration | Source(s) |
|---|---|---|---|
| Crystalline Solid | -20°C | ≥ 4 years | [2] |
| Organic Stock (e.g., DMSO) | -80°C / -20°C | Long-term (months) | [4] |
| Organic Stock (e.g., DMSO) | 2°C to 8°C | Short-term (days to weeks) | |
| Aqueous Solution | Room Temperature | ≤ 1 day | [2] |
| Injection Suspension | 2°C to 8°C | Per manufacturer |[9][10] |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | Observation | Major Degradants Formed | Source(s) |
|---|---|---|---|
| Acid Hydrolysis (with heat) | Significant Degradation | RLP Amide A, RLP Amide B | [6] |
| Base Hydrolysis | Significant Degradation | RLP Amide A, RLP Amide B | [6] |
| Oxidation (e.g., H₂O₂) | Relatively Stable | Minimal degradation observed. | [6][11] |
| Thermal (Heat) | Stable as powder; some degradation in solution. | Unspecified degradation products. | [6] |
| Photolytic (Light Exposure) | Degradation Observed | Z-Isomer of Rilpivirine |[6] |
Experimental Protocols
Protocol 1: Preparation of Rilpivirine HCl Stock Solution in DMSO
-
Equilibrate the Rilpivirine HCl vial to room temperature before opening.
-
Weigh the required amount of Rilpivirine HCl powder in a sterile conical tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex vigorously and/or sonicate in a water bath until the solid is completely dissolved. The solution should be clear.
-
(Optional) Sterilize the stock solution by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Dispense into single-use aliquots in sterile cryovials.
-
Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Rilpivirine HCl for Use in Aqueous Buffers
-
Thaw a single-use aliquot of the high-concentration DMSO stock solution (from Protocol 1).
-
Create an intermediate dilution of the drug in a solvent miscible with your aqueous buffer (e.g., DMF, as recommended by Cayman Chemical).[2]
-
Add the intermediate dilution dropwise to the final aqueous buffer while vortexing to prevent immediate precipitation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) is low enough not to affect the experimental system (typically <0.5%).
-
Use this freshly prepared aqueous solution immediately. Do not store.[2]
Protocol 3: Example of a Stability-Indicating RP-HPLC Method This protocol is a generalized example based on published methods for assessing Rilpivirine HCl purity and degradation.[7][12][13]
-
Column: C18 reverse-phase column (e.g., Phenomenex Gemini C18, 150 mm x 4.6 mm, 5 µm).[7][14]
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.3).[14]
-
Detection: UV detection at a wavelength between 270 nm and 300 nm.[13][14]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Procedure: A gradient elution is typically used to separate Rilpivirine from its potential degradation products. The precise gradient program must be optimized for the specific column and mobile phase combination.
Visual Guides
Caption: Workflow for preparing a stable Rilpivirine HCl stock solution.
Caption: Major degradation pathways for Rilpivirine HCl under stress conditions.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ajrconline.org [ajrconline.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation : Oriental Journal of Chemistry [orientjchem.org]
- 7. ijpbs.com [ijpbs.com]
- 8. ijbpas.com [ijbpas.com]
- 9. d201nm4szfwn7c.cloudfront.net [d201nm4szfwn7c.cloudfront.net]
- 10. nyc.gov [nyc.gov]
- 11. jgtps.com [jgtps.com]
- 12. Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation | CoLab [colab.ws]
- 13. researchgate.net [researchgate.net]
- 14. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and this compound in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Rilpivirine Hydrochloride Encapsulation in Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the encapsulation of rilpivirine hydrochloride in nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for encapsulating this compound in nanoparticles?
A1: Common methods for encapsulating this compound include ionic gelation, solvent evaporation for solid lipid nanoparticles (SLNs), and nanosuspension techniques like nanoprecipitation and wet milling.[1][2][3][4] The choice of method often depends on the desired nanoparticle characteristics, such as particle size and drug release profile.
Q2: What factors influence the encapsulation efficiency of this compound?
A2: Key factors influencing encapsulation efficiency include the drug-to-polymer/lipid ratio, the type and concentration of surfactants and stabilizers used, and the processing parameters of the chosen encapsulation method (e.g., sonication time, homogenization pressure).[1][2] For instance, in chitosan nanoparticles prepared by ionic gelation, varying the drug-to-chitosan ratio significantly impacts the entrapment efficiency.[1]
Q3: How can I improve the stability of my rilpivirine nanoparticle formulation?
A3: Nanoparticle stability, particularly preventing aggregation, can be improved by optimizing the surface stabilizers.[5] Surfactants like Poloxamer 338 and Poloxamer 407 are used to provide surface stabilization.[6] The zeta potential of the nanoparticles is a critical indicator of stability; a sufficiently high positive or negative zeta potential can prevent particle aggregation due to electrostatic repulsion.[2]
Q4: What is a typical particle size range for rilpivirine nanoparticles, and how does it affect the formulation?
A4: Rilpivirine nanoparticles are often formulated in the size range of 100-400 nm.[1][4][5] Particle size is a crucial parameter that can influence the in vivo performance of the drug, including its release profile and bioavailability.[5] For long-acting injectable formulations, a particle size of around 200 nm has been shown to provide sustained drug release.[4][5]
Troubleshooting Guide
Issue 1: Low Encapsulation Efficiency
| Potential Cause | Troubleshooting Step |
| Inappropriate drug-to-carrier ratio | Optimize the ratio of this compound to the polymer or lipid. A systematic study varying this ratio can identify the optimal loading capacity.[1] |
| Poor drug solubility in the organic phase (for solvent-based methods) | Select a solvent system in which this compound has adequate solubility to ensure its availability for encapsulation during nanoparticle formation. |
| Insufficient stabilization | Increase the concentration of the surfactant or stabilizer, or screen different types of stabilizers to improve drug retention within the nanoparticles.[2] |
| Drug leakage during processing | Modify processing parameters such as stirring speed or sonication time to minimize drug expulsion from the forming nanoparticles. |
Issue 2: Particle Aggregation and Instability
| Potential Cause | Troubleshooting Step |
| Inadequate surface charge | Measure the zeta potential of your nanoparticle suspension. If the value is close to neutral, consider adding a charged surfactant or polymer to the formulation to increase electrostatic repulsion. A zeta potential of ±30 mV is generally considered stable.[2] |
| Insufficient steric stabilization | Incorporate non-ionic surfactants or polymers that provide a steric barrier on the nanoparticle surface, preventing them from coming into close contact and aggregating.[6] |
| High particle concentration | Dilute the nanoparticle suspension. Highly concentrated systems are more prone to aggregation. |
| Inappropriate storage conditions | Store the nanoparticle formulation at the recommended temperature (e.g., 4°C) and protect it from freezing or excessive heat, which can induce aggregation.[6] |
Issue 3: Broad Particle Size Distribution (High Polydispersity Index - PDI)
| Potential Cause | Troubleshooting Step |
| Non-uniform mixing during preparation | Ensure homogenous mixing of all components. For methods like ionic gelation, the dropwise addition of the cross-linking agent under constant stirring is crucial.[1] |
| Sub-optimal homogenization or sonication | Optimize the parameters of your size reduction equipment. This includes adjusting the pressure and number of cycles for high-pressure homogenization or the power and duration for ultrasonication. |
| Ostwald ripening | Use a combination of stabilizers to prevent the growth of larger particles at the expense of smaller ones. |
Data Presentation
Table 1: Formulation Parameters and Characteristics of Rilpivirine-Loaded Chitosan Nanoparticles (Ionic Gelation Method) [1][7]
| Batch Code | Drug:Chitosan Ratio | Particle Size (nm) (mean ± SD) | Entrapment Efficiency (%) (mean ± SD) |
| MJ-1 | 1:1 | - | - |
| MJ-2 | 1:2 | 130.30 ± 5.29 | 77.10 ± 0.50 |
| MJ-3 | 1:3 | - | - |
| MJ-4 | 1:4 | - | - |
| MJ-5 | 1:5 | 190.32 ± 6.60 | - |
| MJ-6 | 1:6 | 350.80 ± 13.17 | - |
Data for some batches were not fully reported in the source material.
Table 2: Characteristics of an Optimized Rilpivirine Solid Lipid Nanoparticle (SLN) Formulation [2]
| Parameter | Value |
| Particle Size | - |
| Polydispersity Index (PDI) | 0.5 |
| Zeta Potential | -29.6 mV |
| Entrapment Efficiency | 80-90% |
Experimental Protocols
1. Preparation of Rilpivirine-Loaded Chitosan Nanoparticles by Ionic Gelation [1]
-
Dissolve chitosan in a 1% acetic acid aqueous solution.
-
Dissolve rilpivirine in a 2% Tween-80 solution.
-
Add the rilpivirine solution to the chitosan solution.
-
Under mechanical stirring (1000 rpm) at room temperature, add a 0.25% sodium tripolyphosphate (TPP) aqueous solution dropwise to the drug-polymer mixture over 30 minutes.
-
Subject the resulting nanoparticle suspension to ultra-sonication using a probe sonicator for 10 minutes to achieve controlled particle sizes.
2. Determination of Entrapment Efficiency [1][2]
-
Suspend a known amount of nanoparticles (e.g., 10 mg) in a suitable solvent to dissolve the nanoparticles and release the drug (e.g., 0.5% Polysorbate-20 in 0.01 N HCl).[1][7]
-
Alternatively, for SLNs, centrifuge the sample at high speed (e.g., 30,000 rpm for 40 minutes at 4°C) to separate the nanoparticles from the supernatant containing the free drug.[2]
-
Quantify the amount of free drug in the supernatant or the total drug in the dissolved nanoparticle solution using a validated analytical method, such as UV-Vis spectrophotometry at the appropriate wavelength for rilpivirine (e.g., 304 nm).[7]
-
Calculate the entrapment efficiency using the following formula:
-
% EE = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
Visualizations
Caption: Experimental workflow for the formulation and evaluation of rilpivirine nanoparticles.
Caption: Troubleshooting logic for common issues in rilpivirine nanoparticle formulation.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. rjpbcs.com [rjpbcs.com]
- 3. wjpsonline.com [wjpsonline.com]
- 4. Development of a long-acting injectable formulation with nanoparticles of rilpivirine (TMC278) for HIV treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Disposition of Rilpivirine (TMC278) Nanosuspension as a Long-Acting Injectable Antiretroviral Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Creation of a Long-Acting Rilpivirine Prodrug Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preventing rilpivirine hydrochloride precipitation in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rilpivirine hydrochloride. The information is designed to help prevent and troubleshoot precipitation issues in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is a poorly water-soluble drug, and its solubility is highly pH-dependent.[1] It is practically insoluble in water, especially at neutral to alkaline pH.[2] Its solubility significantly increases in acidic conditions.[1]
Q2: Why is my this compound precipitating in my aqueous buffer?
Precipitation of this compound in aqueous buffers is a common issue and can be attributed to several factors:
-
pH of the Buffer: this compound is significantly more soluble in acidic environments. If the pH of your buffer is neutral or alkaline, the compound will likely precipitate.[1]
-
Buffer Composition: The type of buffer and its ionic strength can influence the solubility of the compound.
-
Concentration: Exceeding the solubility limit of this compound in the specific buffer system will lead to precipitation.
-
Solvent Shock: If you are preparing your aqueous solution from a concentrated organic stock (e.g., DMSO), rapid dilution into an aqueous buffer can cause the drug to crash out of solution. This is often referred to as "solvent shock."
-
Temperature: Changes in temperature can affect solubility, although this is generally a less pronounced factor for this compound compared to pH.
-
Storage Time: Aqueous solutions of this compound can be unstable, and precipitation may occur over time. It is often recommended to use freshly prepared solutions.[3]
Q3: In which solvents is this compound soluble?
This compound has good solubility in some organic solvents. It is readily soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3]
Q4: What is the pKa of rilpivirine?
The pKa of rilpivirine is approximately 5.6. This indicates that the molecule's charge state, and therefore its solubility, is highly sensitive to pH changes around this value.[4]
Troubleshooting Guide
Issue 1: Precipitation occurs immediately upon adding the aqueous buffer to my organic stock solution.
-
Cause: This is likely due to "solvent shock," where the rapid change in solvent polarity causes the drug to precipitate.
-
Solution:
-
Slow Addition: Add the aqueous buffer to your organic stock solution dropwise while vortexing or stirring vigorously. This allows for a more gradual change in the solvent environment.
-
Reverse Addition: Try adding the organic stock solution slowly to the aqueous buffer while stirring. This can sometimes prevent localized high concentrations of the drug that lead to precipitation.
-
Use of Co-solvents: Incorporate a water-miscible co-solvent into your final aqueous solution. For example, a final concentration of 5-10% DMSO or ethanol in the aqueous buffer can help maintain solubility.
-
Use of Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween 20 or Polysorbate 80, to the aqueous buffer before adding the drug solution can help to stabilize the compound and prevent precipitation.[5][6]
-
Issue 2: The solution is initially clear but precipitation occurs after a few hours or upon storage.
-
Cause: The initial solution may be supersaturated and thermodynamically unstable. Over time, the compound crystallizes out of the solution. Aqueous solutions of rilpivirine are not recommended for storage for more than one day.[3]
-
Solution:
-
Prepare Fresh Solutions: The most reliable solution is to prepare the aqueous solution of this compound immediately before use.
-
Lower the Concentration: If possible for your experiment, work with a lower final concentration of this compound to ensure it remains below its solubility limit in your chosen buffer.
-
Re-dissolution: If slight precipitation is observed, gentle warming and sonication may help to redissolve the compound, but be aware that it may precipitate again upon cooling.
-
Issue 3: I need to work at a neutral or slightly alkaline pH, but the drug is insoluble.
-
Cause: this compound's solubility dramatically decreases above its pKa of 5.6.
-
Solution:
-
Formulation Strategies: For experiments requiring neutral or alkaline pH, you may need to consider advanced formulation strategies to maintain solubility. These can include:
-
Cyclodextrin Complexation: Encapsulating the rilpivirine molecule within a cyclodextrin can significantly enhance its aqueous solubility.[7]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution and solubility.[8]
-
Nanoparticle Formulations: Nanosuspensions of rilpivirine have been developed to improve its solubility and bioavailability.[9]
-
-
Initial Dissolution at Low pH: If your experimental endpoint allows, you could dissolve the compound at a low pH where it is soluble and then carefully and slowly adjust the pH upwards to the desired value just before the experiment. Be aware that precipitation is still a risk.
-
Data Presentation
Table 1: Solubility of this compound in Aqueous Media at Different pH Values
| pH | Buffer System | Solubility (µg/mL) | Reference |
| 1.0 | Aqueous Buffer | 50.0 | [10] |
| 1.2 | 0.1 N HCl | 30.0 | [10] |
| 2.0 | 0.01 N HCl | 0.8 | [10] |
| 3.0 | Aqueous Buffer | 0.3 | [10] |
| 4.0 | Aqueous Buffer | 0.2 | [10] |
| 4.5 | Acetate Buffer | 0.0001 | [2] |
| 5.0 | Aqueous Buffer | 0.2 | [10] |
| 6.0 | Aqueous Buffer | 0.2 | [10] |
| 6.8 | Phosphate Buffer | Insoluble | [2] |
| 7.0 | Aqueous Buffer | 0.2 | [10] |
| 7.2 | 1:3 DMF:PBS | ~250 | [3] |
| 7.5 | Phosphate Buffer | 0.0001 | [2] |
| N/A | Purified Water | 0.019 | [2] |
Table 2: Solubility of Rilpivirine in Organic Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Soluble | [11] |
| Dimethylformamide (DMF) | Soluble | [3] |
| Ethanol | Insoluble | [12] |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution in Acidic Aqueous Buffer (e.g., pH 4.5 Acetate Buffer)
-
Prepare a Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of 100% DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL). Ensure the powder is completely dissolved by vortexing and, if necessary, brief sonication.
-
-
Prepare the Aqueous Buffer:
-
Prepare the desired acidic buffer (e.g., 50 mM acetate buffer, pH 4.5).
-
-
Dilute the Stock Solution:
-
While vigorously vortexing the acidic buffer, add the DMSO stock solution dropwise to the buffer to achieve the final desired concentration.
-
The final concentration of DMSO in the aqueous solution should be kept as low as possible (ideally ≤1%) to minimize potential solvent effects in your experiment.
-
-
Final Check:
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
It is recommended to use the solution immediately after preparation.
-
Protocol 2: Solubility Determination by Shake-Flask Method
-
Prepare Buffer Solutions: Prepare a series of aqueous buffers covering the desired pH range (e.g., phosphate buffers at pH 3, 4, 5, 6, and 7).
-
Add Excess Drug: Add an excess amount of this compound powder to a known volume of each buffer solution in separate sealed containers (e.g., glass vials). The amount of solid added should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker water bath or a rotating mixer is suitable for this purpose.
-
Sample Collection and Preparation:
-
After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered sample with a suitable solvent (in which this compound is freely soluble, e.g., methanol or a mixture of acetonitrile and water) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as RP-HPLC with UV detection.
-
-
Calculation: Calculate the solubility of this compound in each buffer by multiplying the measured concentration by the dilution factor.
Visualizations
Caption: Experimental workflow for preparing this compound solutions and troubleshooting precipitation.
References
- 1. jddtonline.info [jddtonline.info]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of Cyclodextrin-Based Nanosponges for Solubility and Bioavailability Enhancement of Rilpivirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wjpsonline.com [wjpsonline.com]
- 10. Buy this compound | 700361-47-3 | >98% [smolecule.com]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. selleckchem.com [selleckchem.com]
Technical Support Center: Enhancing the In Vitro Dissolution Rate of Rilpivirine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when enhancing the in vitro dissolution rate of rilpivirine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is the dissolution rate of this compound often low in in vitro studies?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1][2][3] Its solubility is also pH-dependent, with better solubility in acidic environments.[4][5] This inherent poor solubility is a primary reason for its low dissolution rate, which can lead to variable and incomplete drug release in in vitro experiments.
Q2: What are the primary methods to enhance the dissolution rate of this compound?
A2: Several effective strategies can be employed to improve the dissolution rate of this compound. These include:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, leading to faster dissolution.[6]
-
Solid Dispersions: This involves dispersing this compound in a hydrophilic polymer matrix. Common methods to prepare solid dispersions include spray drying, solvent evaporation, and hot-melt extrusion.[7][8][9][10]
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins, such as beta-cyclodextrin (β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD), or using cyclodextrin-based nanosponges can significantly enhance solubility.[1][2][3][11]
-
Nanosuspensions: Preparing a nanosuspension of this compound can improve its saturation solubility and dissolution velocity.[12][13]
-
pH Adjustment: Since this compound's solubility is pH-dependent, using acidic dissolution media can improve its dissolution.[4][5]
Q3: How does pH impact the dissolution of this compound?
A3: this compound exhibits pH-dependent solubility, with significantly higher solubility in acidic conditions. For instance, it is highly soluble in 0.01N HCl (pH 2.0).[6] As the pH increases, its solubility decreases, making dissolution in neutral or basic media challenging. Therefore, selecting an appropriate acidic dissolution medium is crucial for in vitro studies.
Q4: Can surfactants be used to improve the dissolution of this compound?
A4: Yes, surfactants can be beneficial. For example, Polysorbate 20 has been used in dissolution media to enhance the wetting and solubilization of this compound.[6][11] The addition of surfactants is a common strategy to improve the dissolution of poorly water-soluble drugs.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete drug release during dissolution testing. | Poor solubility of this compound in the selected dissolution medium. | - Ensure the dissolution medium is sufficiently acidic (e.g., 0.01N HCl, pH 2.0).- Consider adding a surfactant (e.g., 0.5% Polysorbate 20) to the dissolution medium.[11] |
| High variability in dissolution profiles between samples. | Inconsistent particle size distribution of the drug powder.Non-homogenous formulation (in the case of solid dispersions or physical mixtures). | - Employ particle size reduction techniques like micronization or nanomilling for a uniform particle size.- Ensure thorough mixing and homogeneity during the preparation of solid dispersions or other formulations. |
| Initial rapid release followed by a plateau, with incomplete overall release. | The drug may be precipitating out of the solution after initial dissolution. This can occur with amorphous solid dispersions. | - Incorporate a precipitation inhibitor or a stabilizer in the formulation, such as a hydrophilic polymer (e.g., HPMC, PVP).- Optimize the drug-to-carrier ratio in solid dispersions. |
| The amorphous form of this compound in a solid dispersion is converting back to the crystalline form. | The amorphous state is thermodynamically unstable. This can be influenced by factors like temperature and humidity during storage. | - Store the solid dispersion in a cool, dry place.- Select a polymer for the solid dispersion that has a high glass transition temperature (Tg) to improve stability. |
| Difficulty in preparing a stable nanosuspension. | Aggregation or crystal growth of the nanoparticles. | - Use an effective stabilizer or a combination of stabilizers (e.g., surfactants and polymers).- Optimize the parameters of the preparation method (e.g., milling speed, sonication time). |
Quantitative Data Summary
Table 1: Enhancement of Rilpivirine Solubility using Solid Dispersions
| Formulation | Method | Drug:Carrier:Surfactant Ratio | Solubility Fold Increase | Reference |
| Rilpivirine:Kolliwax GMS II:SLS | Solvent Evaporation | 1:3:1 | ~30 | [9] |
| Rilpivirine:Kollidon VA 64:Gelucire 50/13 | Solvent Evaporation | 1:4:1 | 14.9 | [10] |
| Rilpivirine:Kollidon VA 64 | Solvent Evaporation | 1:5 | 5.9 | [10] |
| Rilpivirine:Kollidon VA 64:Lecithin soya | Solvent Evaporation | 1:4:1 | 5.4 | [10] |
| Rilpivirine:Kollidon VA 64:Avicel PH-101 | Solvent Evaporation | 1:4:1 | 4.2 | [10] |
Table 2: Enhancement of Rilpivirine Saturation Solubility with Cyclodextrin-Based Nanosponges
| Complex | Medium | Solubility Fold Increase | Reference |
| Ternary Complexes | Distilled Water | 10-13 | [1][3] |
| Ternary Complexes | 0.1 N HCl | 12-14 | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution of Components: Dissolve a specific ratio of this compound and a hydrophilic carrier (e.g., Kollidon VA 64, PEG 6000) in a suitable organic solvent or a mixture of solvents (e.g., dichloromethane and methanol).[6][7]
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature.
-
Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Sizing: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size to obtain a uniform powder.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes by Kneading Method
-
Moistening the Cyclodextrin: Take a specific molar ratio of a cyclodextrin (e.g., β-cyclodextrin) and add a small amount of a hydroalcoholic solution to form a paste.[11]
-
Kneading: Add this compound to the cyclodextrin paste and knead the mixture for a specified period (e.g., 60 minutes).
-
Drying: Dry the kneaded mixture in an oven at a controlled temperature until a constant weight is achieved.
-
Sizing: Crush the dried complex into a powder and sieve it to obtain a uniform particle size.
Protocol 3: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.[11]
-
Dissolution Medium: Prepare 900 mL of 0.01N hydrochloric acid (pH 2.0), optionally containing 0.5% w/v Polysorbate 20.[11]
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Paddle Speed: Set the paddle speed to 75 rpm.[11]
-
Sample Introduction: Introduce a sample of the this compound formulation (equivalent to a specific dose, e.g., 25 mg) into each dissolution vessel.
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes).[11] Replace the withdrawn volume with fresh dissolution medium.
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Visualizations
Caption: Workflow for enhancing the dissolution rate of Rilpivirine HCl.
Caption: Troubleshooting logic for low dissolution of Rilpivirine HCl.
References
- 1. Investigation of Cyclodextrin-Based Nanosponges for Solubility and Bioavailability Enhancement of Rilpivirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclodextrins in Antiviral Therapeutics and Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jddtonline.info [jddtonline.info]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. ejpmr.com [ejpmr.com]
- 8. Formulation for Enhancement of Rate of In Vitro Drug Release Profiles of Poorly Soluble this compound by Spray Drying Technique | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 9. Improvement of Solubility and Dissolution of Rilpivirine Solid Dispersions by Solvent Evaporation Technique and Novel Carriers | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 10. researchgate.net [researchgate.net]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. wjpsonline.com [wjpsonline.com]
Validation & Comparative
Rilpivirine vs. Efavirenz: A Comparative Analysis Against Resistant HIV Strains
A definitive guide for researchers and drug development professionals on the differential efficacy and resistance profiles of two key non-nucleoside reverse transcriptase inhibitors.
This publication provides a comprehensive comparison of rilpivirine and efavirenz, two prominent non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their performance against resistant viral strains, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Executive Summary
Rilpivirine, a second-generation NNRTI, generally exhibits a higher barrier to resistance and maintains activity against some HIV-1 strains that are resistant to the first-generation NNRTI, efavirenz. However, specific resistance mutations can confer cross-resistance. The choice between these agents in clinical practice, particularly in the context of pre-existing or emergent resistance, is guided by genotypic and phenotypic testing. This guide delves into the nuances of their activity against key resistant mutations, providing a data-driven comparison to inform research and development efforts.
Data Presentation: Quantitative Comparison of Drug Efficacy
The following tables summarize the in vitro efficacy of rilpivirine and efavirenz against wild-type HIV-1 and common NNRTI-resistant mutants. The data is presented as the fold change (FC) in the 50% inhibitory concentration (IC50) compared to the wild-type virus. A higher fold change indicates reduced susceptibility of the virus to the drug.
Table 1: Rilpivirine Susceptibility Against Common NNRTI Resistance Mutations
| HIV-1 RT Mutation | Fold Change (FC) in Rilpivirine IC50 | Level of Resistance |
| Wild-Type | 1.0 | Susceptible |
| K103N | 1.0 - 2.0 | Susceptible[1][2][3] |
| Y181C | 2.0 - 5.0 | Intermediate[1][2][3] |
| E138K | 2.5 - 4.0 | Low to Intermediate[4][5] |
| K101E | 2.0 - 3.0 | Low to Intermediate |
| Y188L | > 5.0 | High |
| L100I + K103N | > 2.0 | Reduced Susceptibility[1][2] |
| E138K + M184I/V | > 2.0 | Reduced Susceptibility[1][2] |
Table 2: Efavirenz Susceptibility Against Common NNRTI Resistance Mutations
| HIV-1 RT Mutation | Fold Change (FC) in Efavirenz IC50 | Level of Resistance |
| Wild-Type | 1.0 | Susceptible |
| K103N | > 20 | High[3] |
| Y181C | < 2.0 | Susceptible[3] |
| E138K | < 2.0 | Susceptible[3] |
| G190S/E | > 10 | High[6] |
| Y188L | > 50 | High[6] |
| K103N + Y181C | > 20 | High |
Experimental Protocols
A thorough understanding of the methodologies used to generate resistance data is crucial for its interpretation. Below are detailed protocols for the primary assays used in HIV drug resistance testing.
Genotypic Resistance Assay (Sanger Sequencing)
Genotypic assays are the most common method for routine HIV drug resistance testing.[7] They involve sequencing the HIV-1 reverse transcriptase, protease, and integrase genes to identify mutations known to be associated with drug resistance.[8][9]
1. Sample Collection and Viral RNA Extraction:
-
Collect peripheral blood from the patient in an EDTA tube.
-
Separate plasma by centrifugation. A minimum plasma viral load of 500-1000 copies/mL is generally required for successful amplification.[9]
-
Extract viral RNA from the plasma using a commercial viral RNA extraction kit according to the manufacturer's instructions.
2. Reverse Transcription and Polymerase Chain Reaction (RT-PCR):
-
Synthesize complementary DNA (cDNA) from the viral RNA template using a reverse transcriptase enzyme and primers specific to the HIV-1 pol gene.
-
Amplify the target regions of the pol gene (protease and reverse transcriptase) from the cDNA using a nested PCR approach to increase sensitivity and specificity.
3. PCR Product Purification and Sequencing:
-
Purify the amplified PCR products to remove unincorporated nucleotides and primers.
-
Perform Sanger sequencing using fluorescently labeled dideoxynucleotides. The sequencing reaction is typically carried out using a capillary electrophoresis-based automated DNA sequencer.
4. Data Analysis and Interpretation:
-
Assemble the raw sequence data to generate a consensus sequence for the amplified viral gene region.
-
Compare the patient's viral sequence to a wild-type HIV-1 reference sequence to identify amino acid mutations.
-
Interpret the identified mutations using a publicly available HIV drug resistance database, such as the Stanford University HIV Drug Resistance Database, to determine the predicted level of resistance to various antiretroviral drugs.[9]
Phenotypic Resistance Assay
Phenotypic assays directly measure the ability of a patient's virus to replicate in the presence of different concentrations of antiretroviral drugs.[10][11]
1. Sample Collection and Virus Isolation/Cloning:
-
Collect a blood sample from the patient.
-
Isolate the patient's HIV-1 strain from their plasma or peripheral blood mononuclear cells (PBMCs).
-
Alternatively, the patient-derived reverse transcriptase and protease gene sequences can be cloned into a laboratory-adapted HIV-1 backbone to create a recombinant virus.
2. Cell Culture and Drug Susceptibility Testing:
-
Culture a susceptible cell line (e.g., MT-2 cells or PBMCs) and infect them with the patient's viral isolate or the recombinant virus.
-
Simultaneously, set up parallel cultures in the presence of serial dilutions of the antiretroviral drugs being tested (e.g., rilpivirine, efavirenz).
-
A control culture with a known drug-susceptible (wild-type) HIV-1 strain is also included.
3. Measurement of Viral Replication:
-
After a defined incubation period (typically 3-7 days), measure the extent of viral replication in each culture. This is commonly done by quantifying the activity of the viral reverse transcriptase enzyme or by measuring the level of HIV-1 p24 antigen in the culture supernatant.
4. Data Analysis and Interpretation:
-
For each drug, determine the concentration that inhibits viral replication by 50% (IC50).
-
Calculate the fold change (FC) in IC50 by dividing the IC50 value for the patient's virus by the IC50 value for the wild-type control virus.
-
The resulting fold change value indicates the level of resistance: a higher fold change corresponds to greater resistance.[12]
Mandatory Visualizations
NNRTI Mechanism of Action
Caption: NNRTI Mechanism of Action
Experimental Workflow for HIV Drug Resistance Testing
Caption: HIV Drug Resistance Testing Workflow
References
- 1. Prevalence in the USA of rilpivirine resistance-associated mutations in clinical samples and effects on phenotypic susceptibility to rilpivirine and etravirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HIV Drug Resistance Database [hivdb.stanford.edu]
- 4. mdpi.com [mdpi.com]
- 5. Rilpivirine Drug Resistance: E138K, 184I, M184V, Interactions Between E138K & M184I [natap.org]
- 6. Genotypic Correlates of Phenotypic Resistance to Efavirenz in Virus Isolates from Patients Failing Nonnucleoside Reverse Transcriptase Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stratech.co.uk [stratech.co.uk]
- 8. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 9. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 10. Resistance testing: phenotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 11. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Resistance tests | HIV i-Base [i-base.info]
Validating analytical methods for rilpivirine hydrochloride in accordance with ICH guidelines
A Comparative Guide to Validated Analytical Methods for Rilpivirine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of this compound in bulk and pharmaceutical dosage forms, in accordance with International Council for Harmonisation (ICH) guidelines. The information presented is collated from various studies to assist researchers and quality control professionals in selecting the most suitable analytical technique for their specific needs.
Methodology Comparison
Two primary analytical techniques have been extensively validated for the analysis of this compound: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
RP-HPLC Methods:
RP-HPLC is a widely used technique for the separation, identification, and quantification of this compound.[1][2][3][4][5][6][7][8][9] These methods are particularly valuable for their stability-indicating nature, allowing for the separation of the drug from its degradation products.[1][2][3][4]
UV-Vis Spectrophotometric Methods:
UV-Vis spectrophotometry offers a simpler and more economical alternative for the routine analysis of this compound.[10][11][12][13][14] These methods are based on the measurement of the drug's absorbance at a specific wavelength.[10][11][12][13]
Quantitative Data Summary
The performance of various validated analytical methods for this compound is summarized in the tables below, providing a clear comparison of their key validation parameters.
Table 1: Comparison of Validated RP-HPLC Methods for this compound
| Parameter | Method 1[1] | Method 2[3] | Method 3 | Method 4[6] | Method 5[7] |
| Column | Gemini-Phenomenex C18 (250x4.6mm, 5µ) | Hypersil BDS C18 (250 x 4.6mm, 5µ) | Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µ) | ACE Excel 3 C18 AR (250 x 4.6 mm, 3 µm) | Develosil ODS HG-5 RP C18 (15cm x 4.6mm, 5µm) |
| Mobile Phase | 15mM KH2PO4 (pH 3.0) and Methanol (gradient) | Ammonium Acetate Buffer (pH 6.0) and Acetonitrile (55:45 v/v) | Buffer and Acetonitrile (20:80 v/v) | Acetate Buffer (pH 4.5), Methanol, and Acetonitrile (60:30:10 v/v/v) | 0.1% Ortho phosphoric acid and Acetonitrile (65:35) |
| Flow Rate | Gradient | 1.2 mL/min | 1.0 mL/min | 1.5 mL/min | Not Specified |
| Detection Wavelength | 290 nm | 300 nm | 304 nm | 258 nm | 205 nm |
| Linearity Range (µg/mL) | 60-100 | 12.5-62.5 | Not Specified | 6.25-50 | 20-70 |
| Correlation Coefficient (r²) | Not Specified | 0.999 | Not Specified | 1.000 | Not Specified |
| Accuracy (% Recovery) | 99.64-100.62 | ~99.53-99.77 | Not Specified | 98.0-102.0 | 98-102 |
| Precision (% RSD) | 0.27 (for stability) | < 2 | < 2 | 1.1 (for 6 samples) | Not Specified |
| LOD (µg/mL) | Not Specified | Not Specified | 2.35 | Not Specified | 0.8 |
| LOQ (µg/mL) | Not Specified | Not Specified | 7.13 | Not Specified | 2.4 |
Table 2: Comparison of Validated UV-Vis Spectrophotometric Methods for this compound
| Parameter | Method 1[10] | Method 2[11] | Method 3[12] | Method 4[13] |
| Solvent | Methanol and 0.1N HCl | Methanol | 0.01N HCl | Methanol |
| Detection Wavelength (λmax) | 280 nm | 282 nm | 280 nm | 282 nm |
| Linearity Range (µg/mL) | 0.25-3 | 2-8 | 0.5-7.5 | 2-8 |
| Correlation Coefficient (r²) | 0.999 | Not Specified | 0.9998 | Not Specified |
| Accuracy (% Recovery) | ~100.4 | ~101 | Not Specified | ~101 |
| Precision (% RSD) | < 2 | Not Specified | Not Specified | Not Specified |
| LOD (µg/mL) | 0.33 | Not Specified | Not Specified | Not Specified |
| LOQ (µg/mL) | 1.26 | Not Specified | Not Specified | Not Specified |
Experimental Protocols & Workflows
Detailed methodologies for the key analytical techniques are provided below, along with visual representations of the experimental workflows.
RP-HPLC Method Experimental Protocol
A common RP-HPLC method involves the following steps:
-
Preparation of Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is prepared and degassed.[1][3][4][6]
-
Standard Solution Preparation: A stock solution of this compound working standard is prepared in a suitable diluent.[4] Serial dilutions are then made to prepare working standard solutions at different concentrations.[4]
-
Sample Solution Preparation: For tablet dosage forms, a number of tablets are weighed to determine the average weight, and then crushed into a fine powder.[4] A quantity of powder equivalent to a specific amount of this compound is weighed and dissolved in the diluent, followed by sonication and filtration.[4]
-
Chromatographic Analysis: The prepared standard and sample solutions are injected into the HPLC system.[4] The separation is achieved on a C18 column, and the analyte is detected at a specific UV wavelength.[1][3][6]
-
Data Analysis: The peak area of this compound in the chromatograms is used to calculate the concentration and assay of the drug in the sample.
References
- 1. ijpbs.com [ijpbs.com]
- 2. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and this compound in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijbpas.com [ijbpas.com]
- 5. researchgate.net [researchgate.net]
- 6. ijisrt.com [ijisrt.com]
- 7. jgtps.com [jgtps.com]
- 8. researchgate.net [researchgate.net]
- 9. sciencescholar.us [sciencescholar.us]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. ijpsr.com [ijpsr.com]
- 13. ajrconline.org [ajrconline.org]
- 14. researchgate.net [researchgate.net]
In Vitro Drug-Drug Interaction Profile of Rilpivirine Hydrochloride with Cytochrome P450 Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro drug-drug interaction (DDI) profile of rilpivirine hydrochloride, a non-nucleoside reverse transcriptase inhibitor (NNRTI), with cytochrome P450 (CYP450) enzymes. The data presented herein is intended to inform researchers and drug development professionals on the potential for rilpivirine to act as a perpetrator or victim of CYP450-mediated drug interactions. This guide compares rilpivirine's profile with other notable NNRTIs, including efavirenz, nevirapine, etravirine, and doravirine, supported by experimental data from in vitro studies.
Executive Summary
Rilpivirine is primarily metabolized by CYP3A4, making it susceptible to interactions with drugs that inhibit or induce this enzyme. In vitro studies have demonstrated that rilpivirine has the potential to inhibit several CYP450 isoforms, most notably CYP3A, CYP2C19, and CYP2D6. However, the clinical significance of this inhibition is considered to be low at therapeutic concentrations due to its high plasma protein binding. Rilpivirine has also shown a potential to induce CYP2C19 and CYP3A4 in vitro. This guide presents the available quantitative data on these interactions and compares them to other NNRTIs to provide a comprehensive overview for drug development and clinical pharmacology assessments.
Comparison of In Vitro CYP450 Inhibition
The following table summarizes the available in vitro inhibition data (IC50 and Ki values) for rilpivirine and comparator NNRTIs against various CYP450 isoforms. Lower values indicate a higher potential for inhibition.
| Drug | CYP1A2 | CYP2B6 | CYP2C8 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4/5 |
| Rilpivirine | >3.1 µM | >3.1 µM | >3.1 µM | >3.1 µM | 1.6 µM | 0.8 µM | 0.4 µM |
| Efavirenz | >50 µM (Ki) | 1.68 µM (Ki) | 4.78 µM (Ki) | 19.46 µM (Ki) | 21.31 µM (Ki) | >50 µM (Ki) | 40.33 µM (Ki)[1] |
| Nevirapine | Negligible Inhibition | Negligible Inhibition | - | No Inhibition | No Inhibition | Negligible Inhibition | 270 µM (Ki)[2] |
| Etravirine | Inhibitor (CYP2C9, CYP2C19) | - | - | Inhibitor | Inhibitor | - | Inhibitor (CYP3A4) |
| Doravirine | >100 µM (IC50) | >100 µM (IC50) | >100 µM (IC50) | >100 µM (IC50) | >100 µM (IC50) | >100 µM (IC50) | >100 µM (IC50) |
Data for rilpivirine is derived from an in vitro study assessing the inhibition of various substrates and may not represent direct IC50 values for the specific CYP isoforms. The values for other NNRTIs are a compilation from multiple sources and represent either IC50 or Ki values as indicated.
Comparison of In Vitro CYP450 Induction
The table below outlines the in vitro induction potential of rilpivirine and comparator NNRTIs. Induction can lead to increased metabolism of co-administered drugs. Data is presented as the fold induction over control, and where available, the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) are provided.
| Drug | CYP1A2 | CYP2B6 | CYP3A4 |
| Rilpivirine | Potential for lesser induction | Potential for lesser induction | Potential for induction |
| Efavirenz | Inducer | Inducer | Inducer (Emax: 9.9-fold, EC50: 1.0 µM)[3] |
| Nevirapine | Inducer | Inducer | Inducer |
| Etravirine | - | - | Inducer (PXR-dependent)[4] |
| Doravirine | No significant induction | No significant induction | No significant induction at clinically relevant concentrations |
Experimental Protocols
CYP450 Inhibition Assay (IC50 Determination)
This protocol outlines a typical in vitro experiment to determine the half-maximal inhibitory concentration (IC50) of a test compound against various CYP450 isoforms using human liver microsomes.
Materials:
-
Test compound (e.g., this compound)
-
Pooled human liver microsomes (HLMs)
-
CYP450 isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or methanol for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the test compound to achieve a range of concentrations.
-
In a microcentrifuge tube or 96-well plate, combine the potassium phosphate buffer, human liver microsomes, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the isoform-specific probe substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol), which also precipitates the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control (no test compound).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable sigmoidal dose-response curve.
CYP450 Induction Assay in Primary Human Hepatocytes
This protocol describes a common method to evaluate the potential of a test compound to induce the expression of CYP450 enzymes in cultured primary human hepatocytes.
Materials:
-
Test compound (e.g., this compound)
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium and supplements
-
Collagen-coated culture plates
-
Prototypical inducers as positive controls (e.g., Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4)
-
CYP450 isoform-specific probe substrates
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or LC-MS/MS for activity measurement
Procedure:
-
Thaw and plate the primary human hepatocytes on collagen-coated plates and allow them to form a monolayer.
-
After a stabilization period, treat the hepatocytes with various concentrations of the test compound, a vehicle control, and positive control inducers for a period of 48-72 hours. The medium is typically replaced daily with fresh medium containing the test or control compounds.
-
Endpoint Measurement (mRNA expression):
-
At the end of the treatment period, lyse the cells and extract the total RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify the relative mRNA expression levels of the target CYP450 genes (e.g., CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene using qRT-PCR.
-
Calculate the fold induction of mRNA expression relative to the vehicle control.
-
-
Endpoint Measurement (Enzyme Activity):
-
At the end of the treatment period, wash the cells and incubate them with a cocktail of CYP450 isoform-specific probe substrates.
-
After a defined incubation time, collect the supernatant and analyze the formation of specific metabolites by LC-MS/MS.
-
Calculate the fold induction of enzyme activity relative to the vehicle control.
-
-
Determine the EC50 and Emax values by plotting the fold induction against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response model.
Visualizations
Caption: Workflow for a CYP450 Inhibition (IC50) Assay.
Caption: PXR-mediated induction of the CYP3A4 gene.
Conclusion
This comparative guide summarizes the in vitro DDI profile of this compound with CYP450 enzymes. The available data suggests that rilpivirine is a substrate of CYP3A4 and a potential inhibitor of CYP3A, CYP2C19, and CYP2D6, although the clinical relevance of this inhibition is likely low. There is also in vitro evidence for rilpivirine-mediated induction of CYP2C19 and CYP3A4. When compared to other NNRTIs, rilpivirine's interaction profile shows both similarities and differences. For instance, like efavirenz and nevirapine, it has the potential to induce CYP3A4. However, its inhibitory potential appears to be more targeted than that of efavirenz. Doravirine, in contrast, exhibits a much cleaner in vitro DDI profile.
It is crucial for researchers and drug developers to consider these in vitro findings in the context of clinical drug development. Further in vivo studies are often necessary to fully elucidate the clinical significance of these in vitro observations. The provided experimental protocols and workflows serve as a foundational reference for conducting such in vitro DDI studies.
References
- 1. In vitro Analysis and Quantitative Prediction of Efavirenz Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effects on CYPs 2B6, 2C8, 2C9 and 2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the in vitro biotransformation of the HIV-1 reverse transcriptase inhibitor nevirapine by human hepatic cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Rilpivirine and Etravirine In Vitro Potency
This guide provides a detailed comparison of the in vitro potency of two non-nucleoside reverse transcriptase inhibitors (NNRTIs), rilpivirine and etravirine, against wild-type and mutant strains of HIV-1. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Both rilpivirine and etravirine are second-generation NNRTIs that share a common mechanism of action. They are non-competitive inhibitors of the HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. These drugs bind to a hydrophobic pocket in the p66 subunit of the RT, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, which allosterically inhibits its function and blocks the conversion of viral RNA into DNA.[1][2] A key advantage of these second-generation NNRTIs is their conformational flexibility, allowing them to adapt to mutations in the binding pocket that confer resistance to first-generation NNRTIs.
In Vitro Potency Comparison
The following tables summarize the in vitro antiviral activity of rilpivirine and etravirine against wild-type HIV-1 and a panel of common NNRTI-resistant mutants. The data is presented as the 50% effective concentration (EC₅₀) or the fold change (FC) in EC₅₀ compared to the wild-type virus. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, such as the cell lines and viral strains used.
Table 1: In Vitro Potency against Wild-Type HIV-1
| Drug | Cell Line | Virus Strain | EC₅₀ (nM) |
| Rilpivirine | Various | Wild-Type | 0.07 - 1.01 |
| Etravirine | T-cell lines | Wild-Type | 0.9 - 5.5 |
Table 2: In Vitro Potency against NNRTI-Resistant HIV-1 Mutants (Fold Change in EC₅₀ relative to Wild-Type)
| Mutation | Rilpivirine (Fold Change) | Etravirine (Fold Change) |
| K103N | <1 | <5 |
| Y181C | >2.0 | >2.9 |
| L100I | <1 | >2.9 |
| K101E | >2.0 | >2.9 |
| E138K | >2.0 | >2.9 |
| Y188L | >2.0 | >2.9 |
| M230L | >2.0 | >2.9 |
| L100I + K103N | >2.0 | >2.9 |
Note: Fold change values are derived from multiple sources and represent a general trend. Specific values can vary between studies.
Experimental Protocols
The in vitro potency of rilpivirine and etravirine is typically determined using two primary types of assays: cell-based assays and enzyme-based assays.
Cell-Based Antiviral Activity Assay
This assay measures the ability of the drug to inhibit HIV-1 replication in a cellular context.
Principle: Host cells susceptible to HIV-1 infection (e.g., TZM-bl, MT-2, or peripheral blood mononuclear cells) are infected with a known amount of virus in the presence of varying concentrations of the test compound. After a defined incubation period, viral replication is quantified by measuring a specific viral marker, such as p24 antigen production, reverse transcriptase activity in the culture supernatant, or the expression of a reporter gene (e.g., luciferase or β-galactosidase) in engineered cell lines. The EC₅₀ value is then calculated as the drug concentration that inhibits viral replication by 50%.
Generalized Protocol:
-
Cell Preparation: Seed a 96-well plate with a suspension of susceptible host cells at a predetermined density.
-
Compound Dilution: Prepare a serial dilution of the test compound (rilpivirine or etravirine) in culture medium.
-
Infection: Add a standardized amount of HIV-1 virus stock to the cells.
-
Treatment: Immediately add the diluted compounds to the infected cell cultures. Include control wells with virus only (no drug) and cells only (no virus).
-
Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
Quantification of Viral Replication:
-
p24 ELISA: Collect the culture supernatant and quantify the amount of HIV-1 p24 antigen using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Reporter Gene Assay: If using a reporter cell line, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
-
Data Analysis: Plot the percentage of inhibition of viral replication against the drug concentration and determine the EC₅₀ value using a non-linear regression analysis.
Reverse Transcriptase (RT) Enzymatic Assay
This biochemical assay directly measures the inhibitory effect of the drug on the enzymatic activity of purified HIV-1 reverse transcriptase.
Principle: The assay measures the incorporation of labeled nucleotides into a newly synthesized DNA strand using a template/primer hybrid in the presence of purified HIV-1 RT and varying concentrations of the inhibitor. The inhibition of nucleotide incorporation is proportional to the inhibitory activity of the compound.
Generalized Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer, a template/primer (e.g., poly(rA)/oligo(dT)), labeled deoxynucleotides (e.g., ³H-dTTP or a non-radioactive labeled nucleotide), and purified recombinant HIV-1 RT.
-
Compound Dilution: Prepare serial dilutions of the test compound.
-
Inhibition Reaction: Add the diluted compounds to the reaction mixture and pre-incubate to allow for binding to the enzyme.
-
Initiation of Reaction: Initiate the reverse transcription reaction by adding the template/primer.
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and quantify the amount of newly synthesized DNA. For radioactive assays, this involves precipitating the DNA and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive assays, a colorimetric or chemiluminescent detection method is used.
-
Data Analysis: Calculate the percentage of inhibition of RT activity for each drug concentration and determine the 50% inhibitory concentration (IC₅₀) value.
Visualizations
Caption: Mechanism of action of Rilpivirine and Etravirine.
References
A Comparative Guide to the Bioanalytical Validation of Rilpivirine Hydrochloride in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of rilpivirine hydrochloride in tissue homogenates. The information presented is intended to assist researchers and drug development professionals in selecting and implementing robust analytical methodologies for preclinical and clinical studies. The data and protocols summarized below are based on published, peer-reviewed scientific literature.
Introduction
Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a key antiretroviral agent used in the treatment of HIV-1 infection.[1] Understanding its distribution and concentration in various tissues is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, efficacy assessment, and safety evaluation.[2][3][4] Accurate and precise quantification of rilpivirine in complex biological matrices like tissue homogenates presents analytical challenges that necessitate validated and reliable bioanalytical methods. This guide focuses on the prevalent liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering a comparative overview of their performance and experimental protocols.
Experimental Protocols
The following sections detail the common experimental procedures for the analysis of rilpivirine in tissue homogenates, primarily employing LC-MS/MS.
Sample Preparation: The Critical First Step
The extraction of rilpivirine from tissue homogenates is a critical step to remove interfering substances and concentrate the analyte. The most frequently employed techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
1. Protein Precipitation (PPT): This is a straightforward and widely used method for sample cleanup in tissue analysis.[2][4][5]
-
Homogenization: Tissues are typically homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.
-
Precipitating Agent: An organic solvent, most commonly acetonitrile, is added to the tissue homogenate.[2][4] The ratio of the precipitating agent to the homogenate is a critical parameter to optimize.
-
Vortexing and Centrifugation: The mixture is vortexed to ensure thorough mixing and complete protein precipitation, followed by centrifugation at high speed to pellet the precipitated proteins.
-
Supernatant Collection: The resulting supernatant, containing the analyte of interest, is carefully collected for further processing or direct injection into the LC-MS/MS system.
2. Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup compared to PPT.[6][7]
-
Homogenization: Similar to PPT, tissues are first homogenized.
-
Extraction Solvent: An immiscible organic solvent (e.g., a mixture of hexane and ethyl acetate) is added to the homogenate.[5]
-
Extraction: The mixture is vortexed or agitated to facilitate the transfer of rilpivirine from the aqueous phase (homogenate) to the organic phase.
-
Phase Separation: The sample is centrifuged to achieve a clear separation of the aqueous and organic layers.
-
Evaporation and Reconstitution: The organic layer containing the analyte is transferred to a clean tube and evaporated to dryness, typically under a stream of nitrogen. The residue is then reconstituted in a solvent compatible with the mobile phase before injection.
3. Solid-Phase Extraction (SPE): SPE is known for providing the cleanest extracts and can be automated for high-throughput analysis.[8]
-
Conditioning: The SPE cartridge (e.g., a polymeric reversed-phase sorbent) is conditioned with an organic solvent followed by an aqueous solution to activate the stationary phase.[8]
-
Loading: The tissue homogenate is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with a specific solvent or a series of solvents to remove interfering substances while retaining the analyte.
-
Elution: Rilpivirine is eluted from the cartridge using a strong organic solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase.
Chromatographic and Mass Spectrometric Conditions
The separation and detection of rilpivirine are typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with a tandem mass spectrometer.[2]
-
Chromatographic Column: A C18 column is commonly used for the separation of rilpivirine.[6]
-
Mobile Phase: The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).[6][9] Gradient or isocratic elution can be employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive ion mode with electrospray ionization (ESI) is frequently used.[10] Detection is performed using selected reaction monitoring (SRM) for high selectivity and sensitivity.[10] The mass-to-charge ratio (m/z) for rilpivirine is typically 367.4.[3][4]
Data Presentation: Performance Comparison of Bioanalytical Methods
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of rilpivirine in tissue homogenates, based on published data.
| Parameter | Method 1 (LC-MS/MS) | Method 2 (HPLC-MS) |
| Tissue Types | Genital/rectal mucosal tissues[5] | Rat plasma, skin, lymph nodes, vaginal tissue, liver, kidneys, and spleen[2][4] |
| Extraction Method | Protein Precipitation (acetonitrile/water)[5] | Protein Precipitation (acetonitrile)[2][4] |
| Linearity Range | 0.5 - 400 ng/mL[5] | Not explicitly stated for all tissues, but validated based on ICH guidelines[2][4] |
| Accuracy | Met US FDA bioanalytical guidelines[5] | Determined for low, medium, and high QCs; within acceptable limits[2] |
| Precision (Intra- and Inter-day) | Met US FDA bioanalytical guidelines[5] | Determined for low, medium, and high QCs; within acceptable limits[2] |
| Recovery | Not explicitly stated in the abstract | Not explicitly stated in the abstract |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[5] | Below the IC90 of RPV[2] |
| Internal Standard | Stable isotope-labeled rilpivirine ((13)C-d4-RPV)[5] | Not explicitly stated in the abstract |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the bioanalytical validation of rilpivirine in tissue homogenates using protein precipitation followed by LC-MS/MS analysis.
Caption: Workflow for Rilpivirine Analysis in Tissue.
Logical Relationship of Validation Parameters
This diagram outlines the key parameters assessed during the validation of a bioanalytical method to ensure its reliability and robustness.
References
- 1. actascientific.com [actascientific.com]
- 2. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. HPLC-MS method for simultaneous quantification of the antiretroviral agents rilpivirine and cabotegravir in rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of rilpivirine in human plasma, cervicovaginal fluid, rectal fluid and genital/rectal mucosal tissues using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of elvitegravir and rilpivirine in HIV positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Validation of a Quantitative Rilpivirine Hydrochloride Assay: A Comparative Guide
This guide provides a comprehensive overview of the inter-laboratory validation of a quantitative assay for rilpivirine hydrochloride, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[1][2][3] The document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of different analytical methods, detailed experimental protocols, and visual representations of the underlying scientific principles.
Comparative Analysis of Quantitative this compound Assays
The quantitative determination of this compound in pharmaceutical formulations and biological matrices is predominantly achieved through Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][4][5] While both techniques offer high sensitivity and specificity, they present different advantages. RP-HPLC is a robust and widely available technique suitable for routine quality control, whereas LC-MS/MS provides superior sensitivity and is ideal for bioanalytical applications requiring very low detection limits.[5][6]
Below is a summary of performance data from various validated methods, illustrating the expected range of performance parameters in an inter-laboratory setting.
Table 1: Comparison of Validated RP-HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2[7] | Method 3[8] | Method 4[9] |
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5µ)[7] | Hypersil BDS C18 (250 x 4.6 mm, 5µ) | Shim-pack C18 (150 x 4.6 mm, 5µ)[8] | ACE Excel 3 C18 AR (250 x 4.6 mm, 3µm)[9] |
| Mobile Phase | Buffer:Acetonitrile (20:80)[7] | Buffer and Acetonitrile (20:80) | Acetonitrile:Ammonium Acetate Buffer (60:40 v/v)[8] | Acetate Buffer:Methanol:Acetonitrile (60:30:10 v/v/v)[9] |
| Flow Rate | 1.0 mL/min[7] | Not Specified | 0.8 mL/min[8] | 1.5 mL/min[9] |
| Detection (UV) | Not Specified | Not Specified | 291 nm[8] | 258 nm[9] |
| Linearity Range | 12.50-37.50 ppm[7] | 50% to 150% of theoretical concentration | 5-50 µg/mL[8] | 25% to 200% of test concentration[9] |
| Correlation Coefficient (r²) | 0.999[7] | 0.999 | > 0.999[8] | 1.000[9] |
| Accuracy (% Recovery) | Not Specified | Not Specified | 98%-102%[8] | 98.0%-102.0%[9] |
| Precision (% RSD) | Not Specified | Not Specified | 0.709%[8] | 1.1%[9] |
| LOD | 0.2 µg/mL[7] | Not Specified | 0.104 µg/mL[8] | Not Specified |
| LOQ | 0.6 µg/mL[7] | Not Specified | 0.315 µg/mL[8] | Not Specified |
Table 2: Performance of a Validated LC-MS/MS Method for Rilpivirine Determination
| Parameter | Method 5[6] |
| Column | Kinetex C18 (100x4.6mm, 2.6µ)[6] |
| Mobile Phase | 0.1% Formic acid and Acetonitrile:Methanol:Isopropanol (65:15:25 v/v) in a ratio of (5:95 v/v)[6] |
| Flow Rate | 0.6 mL/min[6] |
| Detection | Mass Spectrometry |
| Linearity Range | 0.03 µg/mL to 0.14 µg/mL[6] |
| Correlation Coefficient (r²) | 0.9997[6] |
| Accuracy (% Recovery) | 100.2% - 100.7%[6] |
| Precision (% RSD) | 0.02% - 0.03%[6] |
| LOQ | 10.78 pg/mL[6] |
Experimental Protocols
This section details the methodology for a representative RP-HPLC method for the quantitative analysis of this compound, based on common practices identified in validated studies.
Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II with a diode array detector or equivalent.
-
Column: Hypersil BDS C18, 250 x 4.6 mm, 5µm particle size.[7]
-
Mobile Phase: A filtered and degassed mixture of a buffer solution (e.g., 5.0 gm of ammonium acetate in 1000 ml of water) and acetonitrile in a 20:80 v/v ratio.[7]
-
Flow Rate: 1.0 mL/minute.[7]
-
Column Temperature: 30°C.[9]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 291 nm.[8]
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve 50 mg of Rilpivirine HCl working standard in 70 mL of diluent (e.g., mobile phase) in a 100 mL volumetric flask, sonicate to dissolve, and then dilute to volume with the diluent.[7]
-
Working Standard Solution: Dilute 5.0 mL of the standard stock solution to 100 mL with the diluent to achieve a final concentration of 25 µg/mL. Filter the solution through a 0.45 µm nylon filter.[7]
-
Sample Preparation (from Tablets): Weigh and powder 10 tablets. Accurately weigh a portion of the powder equivalent to 50 mg of Rilpivirine HCl and transfer it to a 100 mL volumetric flask. Add 70 mL of diluent, sonicate to dissolve, and dilute to volume. Further dilute 5.0 mL of this solution to 100 mL with the diluent and filter through a 0.45 µm nylon filter.[7]
Method Validation Protocol (Inter-laboratory)
An inter-laboratory validation study would involve multiple laboratories analyzing the same set of samples (e.g., a reference standard and a homogenous batch of tablets) using the standardized protocol outlined above. The following parameters should be assessed by each laboratory:
-
Specificity: Analyze blank samples (diluent) to ensure no interfering peaks at the retention time of rilpivirine.
-
Linearity: Prepare a series of standard solutions at different concentrations (e.g., 50% to 150% of the working standard concentration) and inject them.[7] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient, which should be ≥ 0.999.[7]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of Rilpivirine HCl at different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The mean recovery should be within 98.0% to 102.0%.[9]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate injections of the working standard solution. The relative standard deviation (%RSD) of the peak areas should be less than 2.0%.
-
Intermediate Precision (Inter-assay precision): The analysis should be repeated on a different day, by a different analyst, or using a different instrument. The %RSD between the two sets of results should be within acceptable limits (typically < 2.0%).
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.2 mL/min), column temperature (±5°C), and mobile phase composition (±2%) to assess the method's reliability.[7] The system suitability parameters should remain within acceptable limits.
Visualizations
Mechanism of Action and Signaling Pathway
Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that directly binds to and inhibits the activity of HIV-1 reverse transcriptase, an enzyme crucial for viral replication.[1][10][11] This binding is non-competitive with respect to the nucleoside triphosphates.[2] The binding induces a conformational change in the enzyme, thereby blocking its function and halting the conversion of viral RNA into DNA.[2] Recent research also suggests that rilpivirine may have effects on cellular signaling pathways, such as the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which is implicated in various cellular processes and diseases.[10][11][12]
Caption: Rilpivirine's mechanism of action and potential influence on the JAK-STAT pathway.
Experimental Workflow for Inter-laboratory Validation
The following diagram illustrates the logical flow of an inter-laboratory validation study for a quantitative this compound assay.
Caption: Workflow for a typical inter-laboratory assay validation process.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. actascientific.com [actascientific.com]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijbpas.com [ijbpas.com]
- 8. japsonline.com [japsonline.com]
- 9. ijisrt.com [ijisrt.com]
- 10. Evolution of Antiretroviral Drug Rilpivirine and Approach to Oncology | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. physiciansweekly.com [physiciansweekly.com]
Comparison of rilpivirine's activity against different HIV-1 subtypes in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), against various subtypes of Human Immunodeficiency Virus Type 1 (HIV-1). The information presented is collated from peer-reviewed studies and is intended to support research and development efforts in the field of antiretroviral therapy.
Quantitative Comparison of Rilpivirine's Antiviral Activity
The antiviral efficacy of rilpivirine against different HIV-1 subtypes has been evaluated in numerous in vitro studies. The following tables summarize key quantitative data, primarily focusing on the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50), which represent the concentration of the drug required to inhibit 50% of viral replication. Lower values indicate higher potency.
Table 1: Rilpivirine EC50 and IC50 Values Against Wild-Type HIV-1 Subtypes
| HIV-1 Subtype | Metric | Value (nM) | Notes |
| Group M (A, B, C, D, F, G, H) | EC50 | 0.07 - 1.01 | Range observed across a broad panel of primary isolates.[1] |
| Wild-Type (Subtype B backbone) | EC50 | 0.4 ± 0.02 | Activity against a vector replicating with wild-type reverse transcriptase.[2] |
| Subtype B (NL4-3) | Fold Change in EC50 | 0.89 | Compared to a reference strain. |
| Subtype A1 (92UG037) | Fold Change in EC50 | 0.71 | Compared to a reference strain, showing comparable activity to subtype B. |
| Subtype C | IC50 | ~2-fold higher than Subtype B | In vitro inhibition assays showed reduced susceptibility for HIV-1C reverse transcriptase. |
Table 2: Rilpivirine Activity Against NNRTI-Resistant HIV-1 Mutants Across Subtypes
| HIV-1 Subtype | Mutation | Metric | Fold Change in EC50/IC50 |
| Subtype B | K101E | Fold Change in EC50 | 3.09 |
| Subtype A1 | K101E | Fold Change in EC50 | 2.29 |
| Subtype B | E138K | Fold Change in EC50 | 2.38 |
| Subtype A1 | E138K | Fold Change in EC50 | 2.21 |
| Subtype B | E138K/M184I | IC50 | ~2-fold greater than Wild-Type |
| Subtype B | E138K (in p51 subunit) | IC50 | 3.3-fold higher than Wild-Type |
Experimental Protocols
The in vitro anti-HIV-1 activity of rilpivirine is predominantly assessed using cell-based phenotypic assays. A widely used method is the TZM-bl reporter gene assay, which provides a quantitative measure of HIV-1 infection.
TZM-bl Reporter Gene Assay
This assay utilizes a genetically engineered HeLa cell line, designated TZM-bl, which expresses CD4, CCR5, and CXCR4, rendering them susceptible to a wide range of HIV-1 strains.[3] These cells contain integrated copies of the firefly luciferase and E. coli β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.[3]
Materials:
-
Cell Line: TZM-bl cells
-
Virus Stocks: Laboratory-adapted HIV-1 strains or pseudoviruses expressing the envelope proteins of various subtypes.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Reagents: Rilpivirine, DEAE-Dextran, Luciferase Assay Reagent.
-
Equipment: 96-well cell culture plates, incubator (37°C, 5% CO2), luminometer.
Procedure:
-
Cell Seeding: TZM-bl cells are seeded into 96-well plates and incubated overnight to allow for cell adherence.
-
Drug Preparation: A serial dilution of rilpivirine is prepared in culture medium.
-
Infection: Virus stocks, pre-incubated with the various concentrations of rilpivirine, are added to the cells. DEAE-Dextran is often included to enhance viral infectivity.[4]
-
Incubation: The plates are incubated for 48 hours to allow for viral entry, reverse transcription, integration, and subsequent expression of the Tat protein.
-
Luciferase Assay: Following incubation, the culture medium is removed, and the cells are lysed. A luciferase substrate is then added to the cell lysate.
-
Data Acquisition: The luciferase activity, which is proportional to the level of viral infection, is measured as relative light units (RLU) using a luminometer.
-
Data Analysis: The percentage of viral inhibition at each drug concentration is calculated relative to the virus control (no drug). The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for an in vitro HIV-1 drug susceptibility assay using the TZM-bl reporter cell line.
Caption: Workflow for in vitro HIV-1 drug susceptibility testing.
This guide provides a snapshot of the current understanding of rilpivirine's in vitro activity against a range of HIV-1 subtypes. Further research is ongoing to elucidate the complex interplay between viral genetics, drug resistance, and therapeutic outcomes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A comparison of the ability of rilpivirine (TMC278) and selected analogues to inhibit clinically relevant HIV-1 reverse transcriptase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hiv.lanl.gov [hiv.lanl.gov]
Safety Operating Guide
Proper Disposal of Rilpivirine Hydrochloride: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Rilpivirine Hydrochloride in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
Core Safety and Handling Principles
This compound is an antiviral compound. While some safety data sheets (SDS) may not classify it as a hazardous chemical under the OSHA Hazard Communication Standard, others for the base compound, Rilpivirine, indicate potential hazards, including being harmful if swallowed, in contact with skin, or inhaled, and very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is prudent to handle this compound with care, utilizing appropriate personal protective equipment (PPE) at all times.
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Handle with gloves that have been inspected prior to use.[1][3]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: In case of inadequate ventilation or the creation of dust, use a suitable respirator.
Regulatory Framework
The disposal of this compound, like all pharmaceutical waste, is regulated by multiple agencies. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA), and potentially the Drug Enforcement Administration (DEA) for controlled substances.[5][6][7] this compound is not currently listed as a DEA-controlled substance. All disposal activities must comply with federal, state, and local regulations.[1][8]
Step-by-Step Disposal Procedure
The following steps provide a general framework for the proper disposal of this compound. This procedure is based on common recommendations for non-hazardous and potentially hazardous pharmaceutical waste.
Step 1: Initial Assessment and Segregation
-
Determine if the this compound waste is considered hazardous under your local and state regulations. While some sources state it is not a "Hazardous Chemical" by OSHA standards, its ecotoxicity suggests it should be managed carefully.[1][2]
-
Segregate this compound waste from general laboratory trash. It should be collected in a designated, well-labeled, and sealed container.[3]
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
Step 2: Containerization and Labeling
-
Use a suitable, closed container for the collection of this compound waste.[3]
-
The container must be clearly labeled with the chemical name ("this compound") and any appropriate hazard warnings.
Step 3: Disposal Options
There are two primary recommended disposal routes for this compound:
-
Option A: Licensed Hazardous Material Disposal Company
-
This is the most frequently recommended method in the substance's SDS.[1]
-
Contact your institution's EHS department to arrange for pickup by a licensed chemical waste disposal company.
-
This method ensures that the waste is handled and disposed of in accordance with all regulations.
-
-
Option B: Incineration
Important "Don'ts":
-
DO NOT dispose of this compound down the drain or in the regular trash.[3][9] Discharge into the environment must be avoided due to its potential ecotoxicity.[2][3]
-
DO NOT flush this compound unless it is explicitly permitted by your local regulations for specific non-hazardous pharmaceuticals, which is highly unlikely for this compound.[5]
Management of Contaminated Materials
-
Empty Containers: Empty containers that held this compound should be managed as chemical waste. They can be triple-rinsed, with the rinsate collected as hazardous waste. Alternatively, the unrinsed container can be disposed of through the chemical waste stream.[3]
-
Contaminated PPE and Labware: Gloves, weigh boats, and other disposable materials contaminated with this compound should be collected in the designated this compound waste container.
Summary of this compound Disposal Characteristics
| Characteristic | Guideline | Source |
| Physical Form | Solid (as Hydrochloride salt) | [1] |
| OSHA Hazard Classification | Not consistently defined as hazardous, but caution is advised. | [1][2] |
| Primary Disposal Route | Licensed hazardous material disposal company. | [1] |
| Alternative Disposal Route | Incineration with appropriate flue gas scrubbing. | [1][3] |
| Environmental Precaution | Very toxic to aquatic life with long-lasting effects. Avoid release to the environment. | [2] |
| Sewering/Landfilling | Not recommended. Should not be sewered or disposed of in a solid waste landfill without proper assessment. | [3][9] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet for this compound. Compliance with all applicable federal, state, and local regulations is mandatory.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Safeguarding Researchers: A Comprehensive Guide to Handling Rilpivirine Hydrochloride
For laboratory professionals engaged in drug development and scientific research, ensuring a safe handling environment for potent compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Rilpivirine Hydrochloride, a non-nucleoside reverse transcriptase inhibitor. Adherence to these procedural steps will minimize exposure risks and ensure operational integrity.
Personal Protective Equipment (PPE) and Safety Measures
Proper selection and use of PPE are the first line of defense against accidental exposure to this compound. The following table summarizes the recommended engineering controls and personal protective equipment.
| Control/PPE | Specification | Purpose |
| Engineering Controls | ||
| Ventilation | Use in a well-ventilated area. Local exhaust ventilation is recommended to control airborne concentrations.[1] | To minimize inhalation of dust or aerosols. |
| Personal Protective Equipment | ||
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] | To protect eyes from splashes or dust particles. |
| Hand Protection | Chemical impermeable gloves. Gloves must be inspected prior to use.[2] | To prevent skin contact. |
| Skin and Body Protection | Wear fire/flame resistant and impervious clothing to minimize skin contact.[2] | To protect skin from accidental spills. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] In case of fire, a self-contained breathing apparatus is necessary.[2] | To prevent inhalation of harmful dust or vapors. |
Procedural Workflow for Handling this compound
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following diagram outlines the key steps from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
